7-Keto-27-hydroxycholesterol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
3-hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3 |
Clave InChI |
LFNAJBFFWWMSEW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |
Origen del producto |
United States |
Foundational & Exploratory
The Biosynthesis of 7-Keto-27-hydroxycholesterol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biosynthesis of 7-Keto-27-hydroxycholesterol (7k-27OH-C), an oxysterol implicated in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic pathways, quantitative data, experimental methodologies, and associated signaling cascades.
Introduction to this compound
This compound is a di-oxygenated metabolite of cholesterol. Its formation and subsequent metabolic activities are of growing interest due to its role as a signaling molecule, particularly in the regulation of lipid metabolism and inflammatory responses. This guide will dissect the multi-step enzymatic and non-enzymatic processes that lead to its synthesis.
The Biosynthesis Pathway of this compound
The formation of 7k-27OH-C is not a direct, single-enzyme process but rather a multi-step pathway involving the generation of the intermediate, 7-ketocholesterol (B24107) (7k-C), which is subsequently hydroxylated.
Formation of 7-Ketocholesterol
7-ketocholesterol can be generated through both non-enzymatic and enzymatic routes.
-
Non-Enzymatic Autoxidation: Cholesterol can undergo autoxidation, where reactive oxygen species (ROS) attack the cholesterol molecule, leading to the formation of various oxysterols, including 7k-C.[1][2] This process is often associated with conditions of oxidative stress.
-
Enzymatic Synthesis:
-
From 7-dehydrocholesterol (B119134): The enzyme cholesterol 7α-hydroxylase (CYP7A1) can catalyze the conversion of 7-dehydrocholesterol to 7k-C.[1][3] This pathway is particularly relevant in certain genetic disorders where 7-dehydrocholesterol levels are elevated.[4]
-
From 7β-hydroxycholesterol: 7β-hydroxycholesterol can be oxidized to 7k-C by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can reduce 7k-C back to 7β-hydroxycholesterol.[1][2]
-
Conversion of 7-Ketocholesterol to this compound
The final step in the biosynthesis is the hydroxylation of 7k-C at the 27th carbon position. This reaction is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) .[1][3][5][6] CYP27A1 is a versatile cytochrome P450 enzyme involved in the acidic pathway of bile acid synthesis and vitamin D3 metabolism.[5][7] The product of this reaction is this compound.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and molecules in the 7k-27OH-C biosynthesis pathway.
| Enzyme | Substrate | Product(s) | Kinetic Parameters (Km, Vmax, etc.) | Notes | Reference |
| CYP27A1 | 7-Ketocholesterol | This compound, 7-Keto-27-oic acid | At 0.02 µM CYP27A1, the primary product is this compound. At higher concentrations (0.2 µM) and longer incubation times, further oxidation to 7-Keto-27-oic acid is observed. | The reaction is dependent on enzyme concentration and reaction time. | [7] |
| CYP27A1 | Cholesterol | 27-Hydroxycholesterol (B1664032) | - | CYP27A1 has broad substrate specificity.[8][9] | [8][9] |
| 11β-HSD1 | 7-Ketocholesterol | 7β-hydroxycholesterol | - | This enzyme primarily exhibits reductase activity in many tissues. | [1] |
| 11β-HSD2 | 7β-hydroxycholesterol | 7-Ketocholesterol | - | This enzyme primarily exhibits oxidase activity. | [1] |
| CYP7A1 | 7-Dehydrocholesterol | 7-Ketocholesterol | - | This reaction is significant in conditions with elevated 7-dehydrocholesterol. | [1][4] |
| Compound | Concentration Range in Biological Samples | Notes | Reference |
| 7-Ketocholesterol | Normal plasma levels are typically low (<0.03 µg/ml). Levels can be elevated in conditions like Cerebrotendinous Xanthomatosis (CTX) and Smith-Lemli-Opitz syndrome (SLO). | Used in in vitro studies at concentrations ranging from 2.5 µM to 50 µM. | [4][10] |
| 27-Hydroxycholesterol | Normal plasma levels are in the range of 90–230 ng/ml. | - | [4] |
Experimental Protocols
Quantification of this compound and other Oxysterols by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of oxysterols from biological samples.
1. Sample Preparation and Extraction:
-
To 200 µl of plasma, add 1 ml of ice-cold acetone (B3395972) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Add internal standards (e.g., deuterated oxysterols).
-
Vortex and incubate at -20°C overnight to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
2. Solid Phase Extraction (SPE) for Cleanup:
-
Resuspend the dried extract in a non-polar solvent like hexane.
-
Apply the sample to a pre-conditioned silica (B1680970) SPE cartridge.
-
Wash with a non-polar solvent (e.g., hexane) to remove cholesterol.
-
Elute the oxysterols with a more polar solvent mixture (e.g., dichloromethane:methanol).
-
Dry the eluate under nitrogen.
3. LC-MS/MS Analysis:
-
Resuspend the final extract in the mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water, methanol, and isopropanol (B130326) with a modifier like formic acid.
-
Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[11][12][13][14][15]
Liver X Receptor (LXR) Activation Reporter Gene Assay
This assay is used to determine if 7k-27OH-C can activate the nuclear receptor LXR.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with:
-
An LXR expression vector (LXRα or LXRβ).
-
A reporter plasmid containing an LXR response element (LXRE) upstream of a reporter gene (e.g., luciferase).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization.
-
2. Treatment and Lysis:
-
After transfection, treat the cells with varying concentrations of 7k-27OH-C or a known LXR agonist (positive control) for 24-48 hours.
-
Lyse the cells using a suitable lysis buffer.
3. Reporter Assay:
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Measure the activity of the control reporter (e.g., β-galactosidase).
4. Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Compare the normalized activity of the treated cells to that of the vehicle-treated control to determine the fold activation.[16][17][18][19]
Downstream Signaling: LXR Activation
7k-27OH-C, like other oxysterols, can act as a ligand for the Liver X Receptors (LXRα and LXRβ).[6] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, fatty acid metabolism, and inflammation.
Upon binding to 7k-27OH-C, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.
Key LXR target genes include:
-
ABCA1 and ABCG1: These are ATP-binding cassette transporters that mediate cholesterol efflux from cells.
-
SREBP-1c: A transcription factor that regulates the expression of genes involved in fatty acid synthesis.
-
CYP7A1: The rate-limiting enzyme in the classic pathway of bile acid synthesis, creating a feedback loop.
Conclusion
The biosynthesis of this compound is a multi-faceted process with important implications for cellular signaling and homeostasis. Understanding this pathway, from the initial formation of 7-ketocholesterol to the downstream activation of LXR, provides a foundation for investigating its role in health and disease. The experimental protocols and quantitative data provided in this guide are intended to facilitate further research in this exciting and evolving field.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dial.uclouvain.be [dial.uclouvain.be]
- 13. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Regulation of Cholesterologenesis by the Oxysterol Receptor, LXRα - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Pro-inflammatory Oxysterol: A Technical Guide to the Formation of 7-Keto-27-hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of 7-Keto-27-hydroxycholesterol, a significant oxysterol implicated in various pathological states. Contrary to a direct non-enzymatic route, the genesis of this molecule is a two-step process, beginning with the non-enzymatic oxidation of cholesterol to 7-ketocholesterol (B24107) (7KC), a potent bioactive molecule in its own right. This intermediate is subsequently metabolized enzymatically to this compound. This guide details the mechanisms, presents quantitative data, outlines experimental protocols, and visualizes the associated pathways to provide a comprehensive resource for the scientific community.
The Two-Step Formation Pathway: An Overview
The formation of this compound is not a direct non-enzymatic event. Instead, it occurs via a sequential pathway:
-
Non-Enzymatic Formation of 7-Ketocholesterol (7KC): The process is initiated by the autoxidation of cholesterol, a reaction driven by reactive oxygen species (ROS) in environments of high oxidative stress.[1]
-
Enzymatic Conversion to this compound: The resulting 7KC is then hydroxylated at the C27 position by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1) to form 3β,27-dihydroxy-5-cholesten-7-one, also known as this compound.[1][2]
This distinction is critical, as the primary non-enzymatic event leads to the formation of 7KC, which is a key mediator of oxidative stress, inflammation, and apoptosis.[1][3] The subsequent enzymatic conversion to this compound is a step in its metabolism and elimination.[2][4]
Non-Enzymatic Formation of 7-Ketocholesterol (7KC)
The principal pathway for 7KC generation is the non-enzymatic autoxidation of cholesterol. This free radical-mediated chain reaction is particularly prevalent in tissues with high levels of oxidative stress. The C7 position on the cholesterol molecule is especially susceptible to hydrogen abstraction by ROS, leading to the formation of a cholesterol radical. This radical reacts with molecular oxygen to form hydroperoxide intermediates, which then decompose to the more stable 7-ketocholesterol.[5]
Caption: Non-enzymatic autoxidation pathway of cholesterol to 7-ketocholesterol.
Enzymatic Conversion of 7KC to this compound
7-ketocholesterol is a substrate for the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which is a key enzyme in the acidic pathway of bile acid synthesis.[1] CYP27A1 catalyzes the hydroxylation of the side chain of various sterols. In the case of 7KC, it introduces a hydroxyl group at the C27 position, yielding this compound.[2] This conversion is a critical step in the detoxification and elimination of 7KC.[6]
Caption: Enzymatic conversion of 7KC to this compound by CYP27A1.
Quantitative Data
The levels of 7KC and its metabolites can vary significantly depending on the tissue and the presence of pathological conditions associated with oxidative stress.
| Analyte | Matrix | Condition | Concentration Range | Reference(s) |
| 7-Ketocholesterol (7KC) | Human Plasma | Healthy Controls | 3.7 - 6.7 ng/mL | [7] |
| Human Plasma | Niemann-Pick Disease (Type A/B) | Mean: 245 ng/mL | [7] | |
| Human Plasma | Niemann-Pick Disease (Type C) | Mean: 279 ng/mL | [7] | |
| Human Plasma | Hypercholesterolemic Patients | 57% of plasma oxysterols | [8] | |
| Arterial Plaques | Atherosclerosis | 55% of plaque oxysterols | [8] | |
| Bovine Retinal Pigment Epithelium (RPE) | Normal | ~8 pmol/mg protein | [2] | |
| 27-hydroxycholesterol (B1664032) | Human Plasma | Healthy Controls | 90 - 230 ng/mL | [9] |
Table 1: Representative Concentrations of 7-Ketocholesterol and 27-hydroxycholesterol in Biological Samples.
| Substrate | Enzyme | KM (app) | Relative Metabolism Rate | Reference(s) |
| Cholesterol | CYP27A1 | ~400 µM (decreased to 150 µM with proteinase K treatment) | 1x | [10] |
| 7-Ketocholesterol | CYP27A1 | Similar affinity to cholesterol | ~4x higher than cholesterol | [4][6] |
Table 2: Kinetic Parameters for CYP27A1.
Experimental Protocols
Protocol for In Vitro Induction of Cholesterol Autoxidation to 7-Ketocholesterol
This protocol describes a method to induce the oxidation of cholesterol to 7KC in a liposomal model system using a Fenton-like reaction.[5]
Materials:
-
Egg yolk phosphatidylcholine (PC) and Cholesterol
-
Chloroform (B151607) and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ferrous sulfate (B86663) (FeSO₄) and L-Ascorbic acid
-
Nitrogen gas
-
Rotary evaporator and Sonicator
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve egg yolk PC and cholesterol in chloroform in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen and then under vacuum using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, followed by sonication to create small unilamellar vesicles.
-
-
Induction of Oxidation:
-
Add a freshly prepared solution of FeSO₄ to the liposome suspension.
-
Initiate the oxidation by adding L-Ascorbic acid.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours) with gentle shaking.
-
-
Termination and Extraction:
-
Stop the reaction by adding a chelating agent like EDTA and an antioxidant like butylated hydroxytoluene (BHT).
-
Extract the lipids using the Folch method (chloroform:methanol, 2:1 v/v).
-
Dry the organic phase under nitrogen and reconstitute in a suitable solvent for analysis.
-
-
Quantification:
-
Analyze the sample for 7KC content using LC-MS/MS or GC-MS.
-
Protocol for CYP27A1 Enzyme Assay with 7-Ketocholesterol
This protocol outlines a method to measure the activity of CYP27A1 in converting 7KC to this compound using isolated mitochondria or a reconstituted system.[2][10]
Materials:
-
Isolated mitochondria or purified recombinant CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase.
-
7-Ketocholesterol substrate.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl₂).
-
NADPH.
-
Internal standards (e.g., deuterated oxysterols).
-
Solvents for extraction (e.g., chloroform, methanol).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the enzyme source (mitochondria or reconstituted components), and the 7KC substrate (often solubilized with a carrier like β-cyclodextrin).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) with constant shaking. The reaction time should be within the linear range of product formation.
-
-
Termination and Extraction:
-
Stop the reaction by adding a volume of ice-cold organic solvent (e.g., chloroform:methanol 2:1) containing an internal standard.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase. Repeat the extraction.
-
-
Sample Preparation and Analysis:
-
Dry the combined organic extracts under a stream of nitrogen.
-
For GC-MS analysis, derivatize the sample (e.g., silylation). For LC-MS/MS, reconstitute in a suitable mobile phase.
-
Quantify the amount of this compound formed against a standard curve.
-
-
Calculate Activity:
-
Express enzyme activity as pmol or nmol of product formed per minute per mg of protein.
-
Protocol for Extraction and Quantification of Oxysterols by LC-MS/MS
This protocol provides a general workflow for the analysis of 7KC and this compound from plasma.[7][11]
Materials:
-
Plasma sample.
-
Deuterated internal standards for 7KC and this compound.
-
Acetone (B3395972) (ice-cold) with BHT.
-
Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water, formic acid).
-
LC-MS/MS system with a suitable column (e.g., C18).
Procedure:
-
Sample Preparation:
-
To a 50-200 µL plasma sample, add deuterated internal standards.
-
Add 5 volumes of ice-cold acetone containing BHT to precipitate proteins.
-
Vortex and incubate at -20°C overnight.
-
-
Lipid Extraction:
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen.
-
-
Optional Saponification (to measure total oxysterols):
-
If desired, hydrolyze sterol esters by adding methanolic KOH and heating. Neutralize and re-extract the non-saponifiable lipids.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Use a suitable gradient elution to separate the oxysterols.
-
Perform detection using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Quantification:
-
Calculate the concentration of each oxysterol based on the ratio of the analyte peak area to the internal standard peak area, using a calibration curve.
-
Signaling Pathways and Workflow Visualization
The primary non-enzymatically formed product, 7KC, is a potent modulator of various cellular signaling pathways, leading to inflammation, apoptosis, and cellular dysfunction.
Caption: Key signaling pathways modulated by 7-ketocholesterol (7KC).
Conclusion
The formation of this compound is a multi-step process initiated by the non-enzymatic autoxidation of cholesterol to 7-ketocholesterol, which is subsequently converted to the final product by the enzyme CYP27A1. Understanding this pathway is crucial for researchers in fields ranging from cardiovascular disease to neurodegeneration. The protocols and data presented in this guide offer a framework for the robust investigation of these important oxysterols, paving the way for the development of novel therapeutic strategies targeting oxidative stress and its downstream pathological consequences.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 4. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells | NIST [nist.gov]
- 7. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CYP27A1 in the Formation of 7-Keto-27-hydroxycholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ketocholesterol (B24107) (7KCh) is a cytotoxic oxysterol implicated in the pathophysiology of several age-related and inflammatory diseases. Its efficient elimination is crucial for cellular homeostasis. This technical guide provides an in-depth analysis of the pivotal role of the mitochondrial enzyme, sterol 27-hydroxylase (CYP27A1), in the detoxification of 7KCh through its conversion to 7-keto-27-hydroxycholesterol (7K-27OHC). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathway and experimental workflows, offering a comprehensive resource for researchers in the field.
Introduction
7-Ketocholesterol is a prominent oxysterol formed from the non-enzymatic oxidation of cholesterol.[1] Its accumulation in tissues is associated with a range of pathologies, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases.[1][2][3] The enzymatic detoxification of 7KCh is a critical cellular process, and the mitochondrial cytochrome P450 enzyme, CYP27A1, plays a central role in this pathway.[4][5] CYP27A1, also known as sterol 27-hydroxylase, is a key enzyme in the alternative "acidic" pathway of bile acid synthesis.[5] This guide focuses on the specific function of CYP27A1 in the initial and rate-limiting step of 7KCh catabolism: the hydroxylation at the C27 position to form the less toxic and more water-soluble metabolite, this compound.
The Enzymatic Conversion of 7-Ketocholesterol by CYP27A1
CYP27A1 is a monooxygenase located in the inner mitochondrial membrane of most tissues.[6] It catalyzes the hydroxylation of the side chain of various sterols. In the context of 7KCh metabolism, CYP27A1 introduces a hydroxyl group at the 27th carbon atom, initiating a pathway for its eventual elimination from the cell.[5] This enzymatic reaction requires the presence of the electron transfer proteins adrenodoxin (B1173346) and adrenodoxin reductase, and the reducing equivalent NADPH.
Signaling and Metabolic Pathway
The conversion of 7KCh to 7K-27OHC by CYP27A1 is a critical step in a larger metabolic cascade aimed at detoxifying and eliminating this oxysterol. Following its formation, 7K-27OHC can be further oxidized to 3β-hydroxy-5-cholesten-7-one-26-oic acid (7KCh-27COOH), a more water-soluble compound that can be more readily excreted.[7]
Quantitative Data
The efficiency of CYP27A1 in metabolizing 7KCh has been a subject of quantitative investigation. The following tables summarize key findings from published literature.
Kinetic Parameters of Human CYP27A1
Studies utilizing recombinant human CYP27A1 have determined the kinetic parameters for the conversion of 7-ketocholesterol, allowing for a direct comparison with the enzyme's primary substrate, cholesterol.
| Substrate | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |
| 7-Ketocholesterol | 1.8 ± 0.4 | 1.6 ± 0.1 | [7] |
| Cholesterol | 1.5 ± 0.3 | 0.4 ± 0.02 | [7] |
Table 1: Kinetic parameters for the hydroxylation of 7-ketocholesterol and cholesterol by recombinant human CYP27A1.
These data indicate that while CYP27A1 has a similar affinity (Km) for both 7-ketocholesterol and cholesterol, the maximal velocity (Vmax) for the conversion of 7-ketocholesterol is approximately 4-fold higher, suggesting that 7KCh is a more efficiently metabolized substrate.[7]
Levels of 7-Ketocholesterol and its Metabolites in Tissues
The in vivo relevance of CYP27A1-mediated metabolism of 7KCh is supported by the detection of its downstream products in various tissues.
| Tissue | Compound | Concentration | Reference |
| Bovine Retinal Pigment Epithelium (RPE) | This compound | Detected | [7] |
| Bovine Retinal Pigment Epithelium (RPE) | 3β-hydroxy-5-cholesten-7-one-26-oic acid | Detected | [7] |
| Human Atherosclerotic Lesions | This compound | Present | [8] |
| Human Plasma (Healthy) | 7-Ketocholesterol | 0.03 - 0.62 µM | [6] |
| Human Plasma (Cancer Patients) | 7-Ketocholesterol | Elevated levels observed | [6] |
Table 2: Detection and concentration of 7-ketocholesterol and its metabolites in various biological samples.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of CYP27A1-mediated 7-ketocholesterol metabolism.
Recombinant Human CYP27A1 Activity Assay
This protocol describes an in vitro reconstituted system to measure the enzymatic activity of purified recombinant human CYP27A1.
Materials:
-
Purified recombinant human CYP27A1
-
Bovine adrenodoxin (Adx)
-
Bovine adrenodoxin reductase (AdR)
-
7-Ketocholesterol (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
EDTA
-
Phospholipid vesicles
-
HPLC system with a UV detector
-
GC-MS system for product confirmation
Procedure:
-
Reconstitution of the Enzyme System:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and phospholipid vesicles.
-
Add Adx and AdR to the mixture.
-
Incorporate the substrate, 7-ketocholesterol, into the phospholipid vesicles.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a known concentration of purified CYP27A1 to the reconstituted system.
-
Start the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 5-120 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a solvent such as methylene (B1212753) chloride.
-
Extract the sterols from the aqueous phase by vigorous vortexing.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing the sterols and evaporate to dryness under a stream of nitrogen.
-
-
Product Analysis by HPLC:
-
Re-dissolve the dried extract in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a normal-phase silica (B1680970) column).
-
Monitor the elution of the substrate and products using a UV detector at an appropriate wavelength (e.g., 240 nm for 7-ketocholesterol).
-
Quantify the product formation based on the peak area relative to a standard curve.
-
-
Product Confirmation by GC-MS:
-
Collect the HPLC fractions corresponding to the product peaks.
-
Derivatize the samples (e.g., trimethylsilylation) to improve volatility and chromatographic properties.
-
Analyze the derivatized samples by GC-MS to confirm the identity of the products based on their mass spectra and retention times compared to authentic standards.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for studying the metabolism of 7-ketocholesterol by recombinant CYP27A1.
Conclusion
CYP27A1 plays a critical and efficient role in the initial step of 7-ketocholesterol detoxification. The higher catalytic efficiency of CYP27A1 for 7KCh compared to cholesterol underscores its importance in protecting cells from the deleterious effects of this oxysterol. The methodologies and quantitative data presented in this guide provide a solid foundation for further research into the modulation of CYP27A1 activity as a potential therapeutic strategy for diseases associated with 7KCh accumulation. Understanding the intricacies of this metabolic pathway is paramount for the development of novel interventions aimed at mitigating cellular damage induced by oxidative stress.
References
- 1. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rem.bioscientifica.com [rem.bioscientifica.com]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. Novel routes for metabolism of 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sterol 27-hydroxylase acts on 7-ketocholesterol in human atherosclerotic lesions and macrophages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Odyssey of an Oxysterol: A Technical Guide to the Mechanism of Action of 7-Ketocholesterol and its Metabolite, 7-Keto-27-hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ketocholesterol (B24107) (7-KC), a prominent and cytotoxic product of cholesterol auto-oxidation, is implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis and neurodegenerative disorders.[1] Its cellular mechanism of action is multifaceted, pivoting on the induction of oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, a specialized form of programmed cell death termed "oxiapoptophagy".[1] A key metabolic fate of 7-KC is its conversion to the less toxic metabolite, 7-keto-27-hydroxycholesterol (7k27OHC), via the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This guide provides an in-depth examination of the molecular pathways activated by 7-KC, its metabolic inactivation, and the experimental methodologies used to elucidate these processes.
Core Mechanisms of 7-Ketocholesterol (7-KC) Action
The cellular impact of 7-KC is driven by its ability to disrupt membrane integrity and trigger a cascade of stress responses. It is a potent inducer of oxidative stress, inflammation, and cell death.[2][3]
Induction of Oxidative Stress & Reactive Oxygen Species (ROS)
Upon entering the cell, 7-KC integrates into cellular membranes, altering their physical properties and leading to the overproduction of Reactive Oxygen Species (ROS).[1] This oxidative burst is a primary trigger for subsequent downstream events. Peritoneal macrophages treated with 10 µM 7-KC for 24 hours show a significant increase in mitochondrial ROS.[4] This effect is often linked to the activation of NADPH oxidase 4 (NOX4) and mitochondrial dysfunction.[5]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of ROS and disruption of cellular homeostasis leads to ER stress.[6] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, under prolonged or severe stress induced by 7-KC, the UPR can switch from a pro-survival to a pro-apoptotic signal. Evidence suggests that 7-KC upregulates genes associated with the UPR, such as ATF3 and HSPA5.[7]
Liver X Receptor (LXR) Modulation
Oxysterols are natural ligands for Liver X Receptors (LXRs), which are nuclear receptors that regulate cholesterol homeostasis and inflammation.[8] 7-KC can act as an LXR agonist, increasing the expression of LXRα and its target genes, such as the ATP-binding cassette transporters ABCA1 and ABCG1, which are involved in cholesterol efflux.[8][9] However, the role of LXR activation in the context of 7-KC toxicity is complex and may be cell-type dependent.[9]
Induction of Oxiapoptophagy
The combination of overwhelming oxidative stress, ER stress, and mitochondrial dysfunction culminates in a distinct form of programmed cell death known as oxiapoptophagy (Oxidative stress + Apoptosis + Autophagy).[5] This process involves the activation of canonical apoptotic pathways, including the release of mitochondrial cytochrome c and the activation of caspases, alongside features of autophagy.[5] In pre-osteoblast MC3T3-E1 cells, 7-KC treatment (20-40 µM) leads to a significant increase in the expression of the pro-apoptotic protein BAX and cleaved caspase-3.[5]
Metabolic Inactivation: The Role of CYP27A1
A primary detoxification pathway for 7-KC is its hydroxylation at the 27th position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), forming This compound (also referred to as 27OH-7KC).[2][10] This conversion is crucial for eliminating the toxic 7-KC from tissues like the liver and retina.[10][11] The addition of the hydroxyl group increases the polarity of the molecule, facilitating its further metabolism into water-soluble products and subsequent excretion.[10] Studies in retinal pigment epithelial cells have demonstrated that this 27-hydroxylation significantly reduces the cytotoxicity associated with the parent 7-KC molecule.[11]
Quantitative Data Summary
The cytotoxic and biological effects of 7-KC are concentration and cell-type dependent.
Table 1: Cytotoxicity of 7-Ketocholesterol in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 Value (µM) | Exposure Time | Citation |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 21.3 ± 0.4 | 48h | [3] |
| T47D | Human Breast Ductal Carcinoma | MTT | 11.4 ± 0.3 | 48h | [3] |
| BT-20 | Human Breast Carcinoma | MTT | 20.6 ± 1.9 | 48h | [3] |
| N2a | Mouse Neuroblastoma | FDA | ~50 | 48h | [12] |
| MC3T3-E1 | Mouse Pre-osteoblast | CCK-8 | > 40 (35.6% apoptosis at 40 µM) | 24h | [5] |
Table 2: Effective Concentrations of 7-Ketocholesterol for Specific Biological Effects
| Effect | Cell Line | Concentration (µM) | Incubation Time | Citation |
| Increased Mitochondrial ROS | Mouse Peritoneal Macrophages | 10 | 24h | [4] |
| Increased Apoptosis | MC3T3-E1 | 20 - 40 | 24h | [5] |
| Increased LXRα Expression | MDA-MB-231 | 30 | 24h | [8] |
| Decreased Doxorubicin (B1662922) Accumulation | MCF-7 | 7.5 | 48h | [13][14] |
Key Experimental Protocols
Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines the detection of intracellular ROS in adherent cells.
-
Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and culture overnight under standard conditions.[15]
-
Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 10-25 µM) in pre-warmed serum-free medium.[15][16]
-
Cell Treatment: Treat cells with 7-KC at desired concentrations for the specified time. Include appropriate vehicle (control) and positive control (e.g., H₂O₂) groups.
-
Staining: Remove the treatment medium and wash cells once with warm serum-free medium.[15] Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS.[15]
-
Analysis: Add 1x PBS to each well. Immediately measure fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm) or visualize using a fluorescence microscope.[15][18] Fluorescence intensity is proportional to the level of intracellular ROS.
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells using flow cytometry.
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis by treating with 7-KC. Include a vehicle-treated negative control.[10]
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension, wash the pellet once with cold 1x PBS, and discard the supernatant.[10]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) per sample.[10]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.[10][19]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Dilution & Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: LXR Activity Assessment using a Luciferase Reporter Assay
This protocol details how to measure the activation of LXR by test compounds.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or RAW 267.4) with two plasmids:
-
An LXR expression vector (encoding LXRα or LXRβ).
-
A reporter plasmid containing multiple copies of an LXR Response Element (LXRE) upstream of a luciferase gene (e.g., 3x-LXRE-Luc).[20]
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Cell Treatment: After 24 hours (or as optimized), replace the medium with fresh medium containing the test compounds (7-KC) or known LXR agonists (e.g., T0901317, GW3965) as positive controls.[21]
-
Incubation: Incubate cells for an additional 18-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.[22]
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the Firefly luciferase substrate and measure the luminescence (Signal A).
-
Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the second luminescence signal (Signal B).[22]
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence (A/B) for each sample. Normalize the results to the vehicle control to determine the fold-activation of LXR.
Summary and Future Directions
7-Ketocholesterol is a potent cytotoxic oxysterol that triggers cell death through a complex interplay of oxidative stress, ER stress, and LXR modulation. The metabolic conversion of 7-KC to this compound by CYP27A1 represents a critical detoxification pathway, highlighting a potential therapeutic target for mitigating 7-KC-induced cellular damage. While the primary mechanisms of 7-KC are well-characterized, further research into the specific biological activities of its metabolite, this compound, is warranted to fully understand its physiological role. Understanding these pathways is crucial for developing therapeutic strategies against diseases associated with elevated oxysterol levels.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Effects of 7-ketocholesterol on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Ketocholesterol and cholestane-triol increase expression of SMO and LXRα signaling pathways in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
- 14. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. addgene.org [addgene.org]
- 21. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
Cellular Targets of 7-Keto-27-Hydroxycholesterol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Keto-27-hydroxycholesterol (7k27OHC) is an oxysterol, an oxidized derivative of cholesterol, that has emerged as a bioactive lipid with significant roles in cellular signaling. As a metabolite of the abundant and pro-atherogenic 7-ketocholesterol (B24107) (7KC), 7k27OHC is positioned at a critical metabolic crossroads, influencing key cellular processes. This technical guide provides a comprehensive overview of the known cellular targets of 7k27OHC, detailing its interactions with proteins, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological and pathological roles of 7k27OHC and for professionals in drug development exploring its potential as a therapeutic target.
Primary Cellular Targets
Current research has identified three primary cellular targets of this compound:
-
Smoothened (SMO): A G protein-coupled receptor that is a central component of the Hedgehog (Hh) signaling pathway.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): An enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol.
-
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): An enzyme that inactivates cortisol by converting it to cortisone.
The interaction of 7k27OHC with these targets leads to the modulation of critical cellular signaling cascades, as detailed in the subsequent sections.
Quantitative Data on Target Interactions
The following table summarizes the available quantitative data for the interaction of this compound with its identified cellular targets.
| Target | Interaction Type | Parameter | Value | Species | Reference |
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Inhibition of cortisone to cortisol conversion | IC50 | 357 ± 38 nM | Human | [1] |
Note: Specific binding affinity data (Kd) for the interaction of 7k27OHC with Smoothened (SMO) is not yet available in the peer-reviewed literature. However, functional assays confirm its role as a SMO agonist.
Signaling Pathways Modulated by this compound
The Hedgehog Signaling Pathway
This compound acts as an agonist of the Smoothened (SMO) receptor, a key activator of the Hedgehog (Hh) signaling pathway. The binding of 7k27OHC to the extracellular cysteine-rich domain (CRD) of SMO is thought to relieve the inhibitory constraint imposed by the Patched (PTCH1) receptor, leading to the activation of downstream signaling. This culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of Hh target genes. These target genes are involved in a wide array of cellular processes, including cell proliferation, differentiation, and survival.
Glucocorticoid Metabolism
7k27OHC is a substrate for both 11β-HSD1 and 11β-HSD2, enzymes that play a crucial role in regulating the local concentrations of active glucocorticoids. By acting as a substrate, 7k27OHC can competitively inhibit the metabolism of cortisone and cortisol, thereby influencing glucocorticoid receptor signaling. The stereospecific oxoreduction of 7k27OHC to 7β,27-dihydroxycholesterol is catalyzed by 11β-HSD1, while the reverse oxidation is carried out by 11β-HSD2[1].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's cellular targets.
Smoothened (SMO) Agonist Activity Assay (Gli-Luciferase Reporter Assay)
This protocol is adapted from standard methods used to assess Hedgehog pathway activation.
Objective: To determine the agonist activity of this compound on the Smoothened receptor by measuring the transcriptional activity of the downstream effector, GLI.
Materials:
-
NIH/3T3 or other suitable cells stably transfected with a GLI-responsive luciferase reporter construct.
-
This compound (7k27OHC).
-
Sonic Hedgehog (Shh) ligand (positive control).
-
Cyclopamine or other SMO antagonist (negative control).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the GLI-reporter cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 7k27OHC, Shh, or the SMO antagonist. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for Hh pathway activation and luciferase expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., protein concentration or a viability dye). Plot the fold change in luciferase activity relative to the vehicle control against the concentration of 7k27OHC. Calculate the EC50 value from the dose-response curve.
11β-HSD1 Inhibition Assay
This protocol is based on the methodology described by Beck et al. (2019)[1].
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of 11β-HSD1.
Materials:
-
HEK-293 cells stably expressing human 11β-HSD1.
-
Cell lysis buffer.
-
Radiolabeled [3H]-cortisone.
-
NADPH.
-
This compound (7k27OHC).
-
Scintillation fluid and counter.
-
Thin-layer chromatography (TLC) system.
Procedure:
-
Preparation of Cell Lysates: Culture and harvest HEK-293 cells expressing 11β-HSD1. Lyse the cells and prepare a clarified lysate containing the enzyme.
-
Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate, NADPH, and varying concentrations of 7k27OHC or vehicle control.
-
Initiation of Reaction: Start the reaction by adding radiolabeled [3H]-cortisone.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction remains in the linear range.
-
Extraction of Steroids: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Separation and Quantification: Separate the substrate ([3H]-cortisone) from the product ([3H]-cortisol) using TLC. Quantify the amount of radioactivity in the spots corresponding to cortisone and cortisol using a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of cortisone to cortisol for each concentration of 7k27OHC. Plot the percentage of inhibition against the log concentration of 7k27OHC to determine the IC50 value.
Conclusion
This compound is a key signaling oxysterol that directly interacts with and modulates the activity of the Smoothened receptor and the 11β-hydroxysteroid dehydrogenase enzymes. Its role as a SMO agonist highlights its importance in the regulation of the Hedgehog pathway, a critical signaling cascade in development and disease. Furthermore, its ability to influence local glucocorticoid metabolism suggests a broader role in cellular homeostasis and stress responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the multifaceted functions of 7k27OHC. Future studies aimed at elucidating the precise binding kinetics of 7k27OHC with SMO and identifying additional cellular targets will be crucial for a complete understanding of its biological significance and for the development of novel therapeutic strategies.
References
An In-Depth Technical Guide to 7-Keto-27-hydroxycholesterol: Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Keto-27-hydroxycholesterol is a dually oxidized oxysterol derived from the metabolism of 7-ketocholesterol (B24107) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). Initially identified in the context of atherosclerosis, this metabolite is implicated in various physiological and pathological processes, including lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological functions of this compound. It includes detailed experimental protocols for its analysis, a summary of quantitative data, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for researchers in the field.
Discovery and Characterization
The discovery of this compound is intrinsically linked to the study of its precursor, 7-ketocholesterol (7KC), a major product of cholesterol auto-oxidation. 7KC is a significant component of oxidized low-density lipoproteins (LDL) and is found in high concentrations in atherosclerotic plaques.[1][2] Early investigations into the metabolic fate of 7KC in macrophages and liver cells led to the identification of a more polar, 27-hydroxylated metabolite.[3][4]
This enzymatic conversion is catalyzed by sterol 27-hydroxylase (CYP27A1) , a mitochondrial cytochrome P450 enzyme.[1][3] The reaction involves the hydroxylation of the C27 position on the sterol side chain of 7KC. The identity of this compound has been confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[5][6]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₇H₄₄O₃ |
| Molecular Weight | 416.64 g/mol |
| Synonyms | 3β,27-dihydroxy-5-cholesten-7-one, 27-Hydroxy-7-ketocholesterol |
Metabolic Pathways
The formation of this compound is a key step in the catabolism of 7-ketocholesterol. This metabolic pathway is crucial for the detoxification and elimination of 7KC, which is known for its cytotoxic effects.[7]
Figure 1: Metabolic pathway of this compound.
Biological Functions and Signaling Pathways
While the biological activities of 7-ketocholesterol are more extensively studied, emerging evidence suggests specific roles for this compound. The precursor, 7KC, is known to be a pro-inflammatory and pro-apoptotic agent.[8][9] It has also been shown to be a weak agonist for the Liver X Receptor (LXR).[7]
Recent findings indicate that this compound may act as an agonist for the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[10][11] This pathway is crucial for embryonic development and tissue homeostasis.
Figure 2: Proposed signaling pathway of this compound.
Quantitative Data
Quantitative data for this compound is still emerging. However, studies have quantified its precursor, 7-ketocholesterol, in various biological matrices, providing a context for the potential levels of its metabolites.
Table 1: Reported Concentrations of 7-Ketocholesterol in Human Plasma and Atherosclerotic Plaques
| Biological Matrix | Condition | Concentration Range (ng/mL) | Reference |
| Plasma | Healthy Volunteers | 2.63 - 30.47 | [12] |
| Plasma | Patients with Coronary Artery Disease | Elevated levels correlated with disease severity | [7] |
| Atherosclerotic Plaque | - | Significantly higher than in plasma (approx. 43-fold) | [12] |
Note: These values are for the precursor, 7-ketocholesterol. The concentration of this compound is expected to be lower and is a subject of ongoing research.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound from 7-ketocholesterol using recombinant human CYP27A1.
Materials:
-
Recombinant human CYP27A1
-
7-ketocholesterol
-
NADPH
-
Potassium phosphate (B84403) buffer (40 mM, pH 7.4)
-
EDTA (1 mM)
-
Methanol (B129727):Chloroform (2:1, v/v)
Procedure:
-
Prepare a reaction mixture containing 40 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, and the desired concentration of recombinant CYP27A1 (e.g., 0.02 µM).[6]
-
Add 7-ketocholesterol to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 37°C for a specified time (e.g., 5 minutes to 2 hours).[6]
-
Terminate the reaction by adding 5 volumes of methanol:chloroform (2:1, v/v).[6]
-
Separate the phases by centrifugation at 2,000 x g for 10 minutes.[6]
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
The dried residue containing this compound can be reconstituted for purification or analysis.
Figure 3: Workflow for the enzymatic synthesis of this compound.
Extraction and Quantification of Oxysterols from Plasma by LC-MS/MS
This protocol provides a general method for the extraction and analysis of oxysterols, which can be adapted for the specific quantification of this compound.
Materials:
-
Human plasma
-
Internal standards (e.g., deuterated oxysterols)
-
Methanol
-
Dichloromethane
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 80 µL of plasma, add an appropriate internal standard.[12]
-
Protein Precipitation: Add methanol to precipitate proteins.
-
Liquid-Liquid Extraction (for tissue): For tissue samples like atherosclerotic plaques, a liquid-liquid extraction step is typically included.[12]
-
Solid Phase Extraction (SPE): Use SPE cartridges to clean up the sample and enrich the oxysterol fraction.
-
LC-MS/MS Analysis:
Figure 4: General workflow for oxysterol analysis by LC-MS/MS.
Conclusion and Future Directions
This compound is an emerging bioactive lipid with potential roles in atherosclerosis and cellular signaling. While its discovery and the primary pathway of its formation are established, further research is needed to fully elucidate its specific biological functions, downstream signaling targets, and its precise concentrations in various physiological and pathological states. The development of robust and standardized methods for its synthesis and quantification will be critical for advancing our understanding of this intriguing oxysterol and its potential as a biomarker or therapeutic target. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol 27-hydroxylase acts on 7-ketocholesterol in human atherosclerotic lesions and macrophages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of 7-Keto-27-hydroxycholesterol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-keto-27-hydroxycholesterol, a di-oxygenated oxysterol, emerges as a key intermediate in the catabolism of 7-ketocholesterol (B24107) (7KC), one of the most abundant and cytotoxic oxysterols formed from the oxidation of cholesterol. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its enzymatic transformations within the acidic pathway of bile acid synthesis. This document synthesizes current knowledge on the enzymes responsible for its formation and subsequent metabolism, offers available quantitative data, outlines detailed experimental protocols for its study, and illustrates the pertinent metabolic and signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating oxysterol metabolism and its implications in health and disease.
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are a diverse group of molecules that play critical roles in numerous physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell death.[1] 7-ketocholesterol (7KC) is a major product of cholesterol autooxidation and is found at elevated levels in pathological conditions such as atherosclerosis.[2] The in vivo metabolism of 7KC is a crucial detoxification process, and this compound stands as a central intermediate in this pathway. Understanding the metabolic fate of this compound is therefore essential for elucidating the mechanisms of 7KC clearance and for developing therapeutic strategies to mitigate its cytotoxic effects.
Metabolic Pathway of this compound
The in vivo metabolism of this compound is intrinsically linked to the acidic pathway of bile acid synthesis, a crucial route for cholesterol elimination. This pathway is initiated by the hydroxylation of the cholesterol side chain. In the context of 7KC, this primary metabolic step is the formation of this compound.
Formation of this compound from 7-Ketocholesterol
The initial and rate-limiting step in the metabolism of 7KC is its hydroxylation at the C27 position to form this compound. This reaction is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase , encoded by the CYP27A1 gene.[2][3] CYP27A1 is a versatile cytochrome P450 enzyme with broad substrate specificity, playing a key role in the acidic pathway of bile acid synthesis by hydroxylating various sterol intermediates.[4] The conversion of 7KC to this compound renders the molecule more hydrophilic, facilitating its subsequent metabolism and excretion.[2]
Downstream Metabolism to Bile Acids
Following its formation, this compound is further metabolized along the acidic pathway of bile acid synthesis. The subsequent key enzymatic step is the 7α-hydroxylation of the sterol nucleus. While direct evidence for this compound as a substrate is still emerging, the established pathway for other 27-hydroxylated sterols involves the enzyme oxysterol 7α-hydroxylase , encoded by the CYP7B1 gene.[5][6] This enzyme introduces a hydroxyl group at the C7α position, a critical modification for the formation of bile acids.
The resulting molecule, a 7α,27-dihydroxy-7-ketocholesterol intermediate, would then undergo a series of further enzymatic modifications, including oxidation of the 3β-hydroxyl group, isomerization of the double bond, and side-chain cleavage, to ultimately yield primary bile acids such as chenodeoxycholic acid (CDCA).[4]
digraph "Metabolic Pathway of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
"7-Ketocholesterol" [fillcolor="#FBBC05"];
"this compound" [fillcolor="#EA4335"];
"Bile Acid Precursors" [fillcolor="#34A853"];
"Bile Acids (e.g., Chenodeoxycholic Acid)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"7-Ketocholesterol" -> "this compound" [label="CYP27A1\n(Sterol 27-hydroxylase)", arrowhead="normal"];
"this compound" -> "Bile Acid Precursors" [label="CYP7B1 (putative)\n(Oxysterol 7α-hydroxylase)", arrowhead="normal"];
"Bile Acid Precursors" -> "Bile Acids (e.g., Chenodeoxycholic Acid)" [label="Further\nEnzymatic Steps", arrowhead="normal"];
}
General workflow for the analysis of this compound.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxysterols.
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of oxysterols.
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a modifier like formic acid or ammonium (B1175870) formate, is employed for optimal separation.[7]
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with ESI being more common in recent methods.
-
Detection Mode: Multiple reaction monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8]
Signaling Pathways
While the primary role of this compound metabolism is detoxification and excretion, oxysterols are also known to be potent signaling molecules, primarily through their interaction with nuclear receptors such as Liver X Receptors (LXR) and Farnesoid X Receptor (FXR).
The signaling activities of this compound itself have not been extensively characterized, and much of the current understanding is extrapolated from studies on its precursor, 7KC, and other 27-hydroxylated sterols.
-
Liver X Receptors (LXRα and LXRβ): LXRs are key regulators of cholesterol homeostasis. Certain oxysterols, particularly those hydroxylated on the side chain like 27-hydroxycholesterol (B1664032), are known LXR agonists.[9] Activation of LXRs leads to the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids. While 7KC is not a direct LXR agonist, its conversion to this compound may modulate LXR activity, although this requires further investigation.
-
Farnesoid X Receptor (FXR): FXR is a nuclear receptor primarily activated by bile acids. It plays a crucial role in the negative feedback regulation of bile acid synthesis. As the end products of this compound metabolism are bile acids, this pathway is indirectly regulated by FXR.[10]
-
Other Signaling Effects: 7KC has been shown to induce apoptosis and inflammation through various signaling pathways, including the activation of caspases and the production of reactive oxygen species (ROS).[11][12] It is plausible that the conversion of 7KC to the more polar this compound mitigates these toxic signaling events, though direct comparative studies are needed. 7-ketocholesterol has also been shown to decrease the cytotoxicity of doxorubicin (B1662922) in breast cancer cells through an ERα- and mTOR-dependent pathway.[13][14]
```dot
digraph "Signaling Pathways of Oxysterols" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
"7KC" [label="7-Ketocholesterol", fillcolor="#FBBC05"];
"7K27OHC" [label="this compound", fillcolor="#EA4335"];
"Bile_Acids" [label="Bile Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"LXR" [label="LXR", shape=ellipse, fillcolor="#34A853"];
"FXR" [label="FXR", shape=ellipse, fillcolor="#34A853"];
"Apoptosis_Inflammation" [label="Apoptosis &\nInflammation", shape=ellipse, fillcolor="#EA4335"];
"Gene_Expression" [label="Target Gene Expression\n(Cholesterol Homeostasis)", shape=rectangle, style="dashed"];
"7KC" -> "7K27OHC" [label="Metabolism\n(CYP27A1)", style="dashed", arrowhead="normal"];
"7K27OHC" -> "Bile_Acids" [label="Metabolism", style="dashed", arrowhead="normal"];
"7KC" -> "Apoptosis_Inflammation" [label="Induces", arrowhead="normal"];
"Bile_Acids" -> "FXR" [label="Activates", arrowhead="normal"];
"FXR" -> "Gene_Expression" [label="Regulates", arrowhead="normal"];
"7K27OHC" -> "LXR" [label="Potential\nModulation", style="dotted", arrowhead="normal"];
"LXR" -> "Gene_Expression" [arrowhead="normal"];
}
References
- 1. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 2. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel routes for metabolism of 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP7B1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of 7-Keto-27-hydroxycholesterol in Nuclear Receptor Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the interactions between the oxysterol 7-Keto-27-hydroxycholesterol (7-Keto-27-OHC) and various nuclear receptors. Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules that regulate a wide array of physiological and pathophysiological processes, from lipid metabolism to immune responses.[1] 7-Keto-27-OHC, a specific di-oxygenated cholesterol metabolite, has emerged as a key modulator of several nuclear receptors, demonstrating a complex profile of activity that includes the Retinoid-related Orphan Receptor gamma t (RORγt), Liver X Receptors (LXRα and LXRβ), and Estrogen Receptors (ERs). Understanding these interactions is crucial for elucidating disease mechanisms and developing novel therapeutic strategies.
Interaction with Retinoid-related Orphan Receptor gamma t (RORγt)
7-Keto-27-OHC has been identified as an agonist of RORγt, a master transcription factor for the differentiation of T helper 17 (Th17) cells.[2][3][4] Th17 cells are critical in the pathogenesis of various autoimmune diseases, making RORγt a significant therapeutic target.
Mechanism of Action & Signaling Pathway:
The interaction of 7-Keto-27-OHC with the RORγ ligand-binding domain (LBD) initiates a signaling cascade that promotes Th17 cell differentiation and subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[2][3] While several oxysterols show agonist activity, 7-Keto-27-OHC is among the more potent and efficacious activators in certain assay formats, such as chimeric receptor reporter assays.[2][3] However, its activity appears to be context-dependent, as it was found to be largely inactive in full-length RORγt reporter assays and less efficacious in promoting IL-17 production in primary T-cells compared to other 27-hydroxylated oxysterols like 7β,27-OHC.[2][3] This suggests a nuanced modulatory role that may depend on the specific cellular environment and assay system.
References
- 1. Oxysterols and nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 7-Keto-27-hydroxycholesterol by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Keto-27-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, implicated in various physiological and pathological processes. Its accurate quantification in biological matrices is crucial for understanding its role in lipid metabolism and related diseases. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.
Metabolic Pathway of this compound
7-Ketocholesterol (B24107) is a quantitatively significant oxysterol found in atherosclerotic lesions.[1] The initial step in its metabolism in liver cells is hydroxylation at the 27th position, a reaction catalyzed by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1).[1][2][3] This conversion results in the formation of this compound, which is a more polar, water-soluble product destined for further metabolism and excretion, potentially as a bile acid.[1][3][4] Understanding this pathway is essential for interpreting the biological significance of measured this compound levels.
Experimental Protocols
This section details the complete workflow for the quantification of this compound from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Standards: this compound certified reference standard.
-
Internal Standard (IS): A stable isotope-labeled analog such as d7-4β-hydroxycholesterol (d7-4β-OHC) is recommended.[5]
-
Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile, isopropanol, n-hexane, dichloromethane, and water.[5][6]
-
Additives: Formic acid (LC-MS grade) and butylated hydroxytoluene (BHT).[5]
-
Solid-Phase Extraction (SPE): Unmodified silica (B1680970) columns.[5][6]
Sample Preparation
The following protocol is a comprehensive approach for the extraction of this compound from plasma.
-
Protein Precipitation:
-
To 200 µL of plasma in a glass vial, add internal standards.
-
Add ice-cold acetone (B3395972) (1:5, v/v) containing 50 µg BHT to prevent auto-oxidation of cholesterol.[5][6]
-
Vortex and sonicate in ice-cold water for 10 minutes.
-
Store at -20°C overnight to allow for complete protein precipitation.[5][6]
-
Collect the supernatant and dry it under a stream of nitrogen.[5][6]
-
-
Solid-Phase Extraction (SPE):
-
Resuspend the dried organic residue in 50 µL of isopropanol.[5][6]
-
Condition an unmodified silica SPE column with n-hexane.[5][6]
-
Load the resuspended sample onto the column.
-
Wash the column with 2 mL of n-hexane followed by 4 mL of n-hexane-isopropanol (99:1, v/v) to remove cholesterol and other hydrophobic compounds.[5][6]
-
Elute the oxysterols, including this compound, with 4 mL of dichloromethane-methanol (1:1, v/v).[5][6]
-
Reconstitute the final residue in 20 µL of methanol for LC-MS/MS analysis.[5][6]
-
LC-MS/MS Method
The following are suggested starting conditions for the LC-MS/MS analysis.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Ascentis Express C18 (150 x 2.1 mm; 2 µm) or equivalent[5] |
| Mobile Phase A | Water:Acetonitrile (95:5, v/v) + 0.1% Formic Acid[5][6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[5][6] |
| Mobile Phase C | Methanol + 0.1% Formic Acid[5][6] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C[5] |
| Injection Volume | 3 µL[5] |
Gradient Elution:
| Time (min) | %A | %B | %C |
| 0.0 | 60 | 40 | 0 |
| 2.0 | 0 | 100 | 0 |
| 10.0 | 0 | 0 | 100 |
| 12.0 | 0 | 0 | 100 |
| 12.1 | 60 | 40 | 0 |
| 15.0 | 60 | 40 | 0 |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Capillary Voltage | 3.5 kV[5] |
| Cone Voltage | 20 V[5] |
| Desolvation Temperature | 500°C[5] |
| Desolvation Gas Flow | 1100 L/hour[5] |
| Cone Gas Flow | 150 L/hour[5] |
| Nebulizer Gas Pressure | 6.0 bar[5] |
Quantitative Data
The following tables summarize the key quantitative parameters for the LC-MS/MS method.
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 417.4 | 94.9 | 24 | Quantifier[5] |
| 417.4 | 80.8 | 30 | Qualifier[5] | |
| d7-4β-OHC (IS) | 410.4 | 356.3 | 18 | Quantifier |
| 410.4 | 94.9 | 24 | Qualifier |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed sample preparation protocol and optimized instrument parameters ensure reliable and reproducible results, making this method suitable for both research and clinical applications in the study of oxysterol metabolism and its role in human health and disease.
References
- 1. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel routes for metabolism of 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Routes for Metabolism of 7-Ketocholesterol | Semantic Scholar [semanticscholar.org]
- 5. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dial.uclouvain.be [dial.uclouvain.be]
Application Note: Quantitative Analysis of 7-Keto-27-hydroxycholesterol using GC-MS after Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Keto-27-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, implicated in various physiological and pathological processes. Oxysterols play a crucial role in cholesterol homeostasis, lipid metabolism, and cellular signaling pathways. Altered levels of specific oxysterols have been associated with a range of diseases, making their precise measurement a key area of research and a potential source of biomarkers for drug development.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Due to their low volatility and thermal lability, oxysterols require derivatization to become amenable to GC-MS analysis.[1][2] The most common and effective method is trimethylsilylation, which converts polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers.[1][3]
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound involves sample preparation, including extraction and purification, followed by derivatization and subsequent analysis by GC-MS.
Caption: Experimental workflow for GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects. The following protocol is a general guideline and may require optimization based on the specific biological matrix.
Materials:
-
n-Hexane (GC grade)
-
Isopropanol (GC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., unmodified silica or C18)[4][5][6]
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Pyridine (B92270) (anhydrous)[7]
-
N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1][7]
-
Dibutyl hydroxytoluene (BHT)[7]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Internal Standard Addition: To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add an appropriate amount of the internal standard.
-
Extraction:
-
Cholesterol Removal (SPE):
-
Condition an unmodified silica SPE cartridge with n-hexane.[4][5]
-
Load the extracted sample onto the cartridge.
-
Elute the oxysterols with a more polar solvent mixture (e.g., n-hexane/ethyl acetate). The exact composition should be optimized to ensure efficient recovery of this compound while minimizing cholesterol elution.
-
-
Drying: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
Derivatization (Trimethylsilylation)
This step converts the hydroxyl groups of this compound to their TMS ethers, increasing their volatility for GC analysis.[8]
Protocol:
-
To the dried extract, add a solution of MSTFA in pyridine (e.g., 50 µL of a 1:1 v/v mixture).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).
-
GC column: A medium polarity column, such as a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase (30 m x 0.25 mm inner diameter, 0.25 µm film thickness), is recommended for good separation of oxysterols.[4][5]
GC Conditions (Typical):
| Parameter | Value |
|---|---|
| Injector Temperature | 280 - 300°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Initial temp: 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Transfer Line Temp | 280 - 300°C |
MS Conditions (Typical):
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Electron Energy | 70 eV |
Note: The specific GC oven program and MS parameters should be optimized for the specific instrument and column used to achieve the best separation and sensitivity for this compound and the internal standard.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide a template for summarizing key analytical parameters.
Table 1: GC-MS Retention Times and Monitored Ions
| Compound | Retention Time (min) | Monitored Ions (m/z) |
|---|---|---|
| This compound-TMS | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically |
Note: The specific ions to monitor for the TMS ether of this compound must be determined by analyzing a pure standard. Characteristic fragments will arise from the sterol backbone and the side chain.
Table 2: Method Validation Parameters (Example)
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathway Context
While a specific, detailed signaling pathway for this compound is not extensively documented in the provided search results, it is known to be an oxysterol. Oxysterols, in general, are involved in the regulation of lipid metabolism, primarily through their interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).
Caption: General signaling roles of oxysterols in lipid metabolism.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper sample preparation, including efficient extraction and derivatization, is paramount for achieving accurate and reproducible results. This protocol serves as a comprehensive guide for researchers and scientists in the field of drug development and biomedical research, enabling further investigation into the roles of oxysterols in health and disease.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 7. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 7-Keto-27-hydroxycholesterol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Keto-27-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that is gaining interest as a potential biomarker in various physiological and pathological processes. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for clinical research and drug development. These application notes provide detailed protocols for the sample preparation and analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Overview of Analytical Methods
The analysis of this compound and other oxysterols in plasma typically involves several key steps: sample preparation to isolate the analytes from the complex plasma matrix, chromatographic separation, and detection by mass spectrometry. The choice of sample preparation technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is critical for achieving high recovery and minimizing matrix effects.[3][4] Subsequent analysis by LC-MS/MS allows for the sensitive and selective quantification of the target analyte.[1][2][5]
Experimental Workflow
The general workflow for the analysis of this compound in plasma is depicted below. This process includes sample pretreatment, extraction, and subsequent analysis.
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of oxysterols in human plasma and red blood cells by liquid chromatography high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for extracting 7-Keto-27-hydroxycholesterol from brain tissue
An Application Note and Detailed Protocol for the Extraction of 7-Keto-27-hydroxycholesterol from Brain Tissue
Application Note
Introduction Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes within the central nervous system. This compound is a specific dioxidized oxysterol implicated in neurodegenerative diseases. Its accurate quantification in brain tissue is essential for understanding its role in disease pathogenesis and for the development of novel therapeutics. A major analytical challenge is the vast excess of cholesterol, which can undergo auto-oxidation during sample preparation, leading to artificially inflated oxysterol levels.[1] This protocol provides a robust and reliable method for the extraction and isolation of this compound and other oxysterols from brain tissue, minimizing the risk of artifact formation.
Principle The described methodology is based on a multi-step procedure involving tissue homogenization, liquid-liquid extraction, and a crucial two-step solid-phase extraction (SPE) process. The initial SPE step is designed to efficiently separate the less polar cholesterol from the more polar oxysterols, which is a critical measure to prevent ex-vivo oxidation of cholesterol.[1][2] Following this separation, the oxysterol-containing fraction can be further purified and prepared for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). To enhance detection sensitivity and accuracy in LC-MS analysis, a derivatization step using Girard's P reagent (GP-tagging) can be incorporated, which adds a permanent positive charge to the molecules.[1][2]
Audience This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, lipidomics, and neuropharmacology who require a detailed and validated protocol for the analysis of oxysterols in brain tissue.
Experimental Workflow Diagram
Caption: Workflow for oxysterol extraction from brain tissue.
Detailed Experimental Protocol
This protocol is a synthesis of methods described in the literature, primarily focusing on techniques that minimize cholesterol autoxidation.[1][2][3]
1. Materials and Reagents
-
Solvents: Ethanol, Methanol, Chloroform, Acetonitrile (all HPLC or LC-MS grade).
-
Reagents: Deionized water, Butylated hydroxytoluene (BHT), Ethylenediaminetetraacetic acid (EDTA), Formic acid, Girard's P reagent (optional, for derivatization).
-
Standards: Deuterated internal standards (e.g., 24R/S-[²H₆]hydroxycholesterol, [²H₇]cholesterol). Analytical standards for this compound.
-
Equipment: Polytron or bead-beater homogenizer, refrigerated centrifuge, nitrogen evaporator, solid-phase extraction (SPE) manifold, Sep-Pak C18 cartridges.
2. Sample Preparation and Homogenization
-
Precaution: All procedures should be performed on ice or at 4°C to minimize enzymatic activity and potential auto-oxidation. All glassware should be scrupulously clean.
-
Weigh approximately 100 mg of frozen brain tissue.
-
Prepare a homogenization buffer of PBS (pH 7.4) containing 5 mM EDTA and 50 µg/ml BHT to inhibit oxidation.[3]
-
Add 1 mL of ice-cold homogenization buffer to the tissue.
-
Homogenize the tissue using a polytron homogenizer or bead beater until a uniform suspension is achieved.[3][4]
-
Add a known amount of deuterated internal standard(s) to the homogenate to allow for accurate quantification and recovery calculation.[1]
3. Lipid Extraction (Two Alternative Methods)
-
Method A: Ethanol/Water Extraction (Recommended for SPE separation) [2]
-
To the ~1.1 mL of homogenate, add 1.05 mL of ethanol.
-
Sonicate the mixture for 15 minutes in a cold bath.
-
Add 0.45 mL of water and sonicate for another 15 minutes.
-
Centrifuge at 14,000 x g at 4°C for 60 minutes. Collect the supernatant.
-
Repeat the extraction on the remaining pellet by adding another 1.05 mL of ethanol and 0.45 mL of water, sonicating, and centrifuging as before.
-
Combine the supernatants (total volume will be approximately 3 mL).
-
-
Method B: Chloroform/Methanol (Folch) Extraction [3]
-
To the ~1.1 mL of homogenate, add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Shake the mixture vigorously for 24 hours at 4°C.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Repeat the extraction on the remaining aqueous/solid phase.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen. Re-dissolve the extract in a suitable solvent for the next step.
-
4. Solid-Phase Extraction (SPE) - Step 1: Cholesterol Removal
This step is critical for preventing the artificial generation of oxysterols.[1]
-
Condition a Sep-Pak C18 cartridge by washing with 10 mL of ethanol followed by 10 mL of 70% ethanol in water.
-
Load the combined supernatant from the extraction step onto the C18 cartridge.
-
Elute the oxysterol fraction (SPE1-FR1) with 5 mL of 70% ethanol in water. This fraction will contain this compound and other polar oxysterols.[2]
-
Wash the column with an additional 5 mL of 70% ethanol.
-
Elute the cholesterol-rich fraction (SPE1-FR3) with 5 mL of 99.9% ethanol. This fraction should be discarded.[2]
5. Derivatization (Optional, for enhanced LC-MS detection)
For sensitive detection by ESI-LC-MS, derivatization with Girard's P reagent introduces a permanent positive charge.
-
Evaporate the oxysterol fraction (SPE1-FR1) to dryness under nitrogen.
-
Reconstitute the residue in a solution of Girard's P reagent in a methanol/acetic acid mixture.
-
Incubate the reaction at room temperature as required by the specific derivatization protocol.
6. Solid-Phase Extraction (SPE) - Step 2: Sample Clean-up
This step purifies the (derivatized) oxysterols before analysis.
-
Condition a new Sep-Pak C18 cartridge as described in step 4.1.
-
Load the (derivatized) sample onto the cartridge.
-
Wash the cartridge to remove excess derivatization reagent and other impurities.
-
Elute the purified (derivatized) oxysterols using an appropriate methanol/acetonitrile mixture, often containing 0.1% formic acid.[1]
-
Evaporate the final eluate and reconstitute in the mobile phase for LC-MS analysis.
7. Quantification by LC-MS/MS
Analysis is typically performed using reverse-phase chromatography coupled to a tandem mass spectrometer.
-
Column: A C18 column (e.g., Hypersil Gold RP, 50 mm × 2.1 mm, 1.9 µm) is commonly used.[1]
-
Mobile Phase: A gradient of methanol/acetonitrile/water with 0.1% formic acid is typically employed.[1]
-
Detection: Mass spectrometry is performed using electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) for specific quantification of the target analyte and internal standard.
Quantitative Data
The recovery and concentration of oxysterols can vary based on the tissue type, animal model, and specific protocol used. The following table summarizes representative data from the literature.
| Analyte | Tissue | Method | Recovery (%) | Concentration (ng/mg tissue) | Reference |
| Side-chain oxidized sterols | Mouse Brain | Ethanol Extraction, SPE, GP-tagging, LC-MS | > 80% | Not Specified | [2] |
| 24S-Hydroxycholesterol | Mouse Brain | μLESA-nano-LC-MS | Not Specified | 0.18 - 1.75 ng/mm² (translates to approx. 18 - 175 ng/mg) | [5] |
| 27-Hydroxycholesterol (B1664032) | Human Brain (AD) | Folch Extraction, GC/MS | Not Specified | ~0.005 - 0.01 ng/mg (5-10 pg/mg) | [3] |
| 7-Ketocholesterol (B24107) | Mouse Brain (AD model) | Mass Spectrometry | Not Specified | Levels were elevated compared to controls, but absolute values not provided. | [6] |
Note: Specific recovery and concentration data for this compound in brain tissue were not explicitly found in the searched articles. The values presented are for structurally related and commonly measured oxysterols to provide a general benchmark.
Signaling Pathway Diagram
The extraction protocol itself is a workflow, not a biological signaling pathway. The diagram provided under "Experimental Workflow Diagram" illustrates the logical relationships and steps of the protocol as requested.
References
- 1. Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of bioactive oxysterols in newborn mouse brain by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marked accumulation of 27-hydroxycholesterol in the brains of Alzheimer's patients with the Swedish APP 670/671 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. biorxiv.org [biorxiv.org]
- 6. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 7-Keto-27-hydroxycholesterol in Cell Culture Media using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Keto-27-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that plays a significant role in various cellular processes. Oxysterols are implicated in the regulation of cholesterol homeostasis, inflammation, and cell death.[1][2] The quantification of specific oxysterols like this compound in cell culture media is crucial for understanding its metabolic pathways and its effects on cellular signaling in both physiological and pathological conditions. This application note provides a detailed protocol for the extraction and quantification of this compound from cell culture media using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Involvement
7-Ketocholesterol (B24107) and 27-hydroxycholesterol (B1664032) are known to influence several signaling pathways, including those related to apoptosis and cellular stress. The diagram below illustrates a simplified representation of the signaling cascade induced by 7-ketocholesterol.
Caption: Simplified signaling pathway of 7-Ketocholesterol.
Detailed Protocols
Cell Culture and Media Collection
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes, SH-SY5Y neuroblastoma cells, or MCF-7 breast cancer cells) in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).[3][5]
-
Treatment: Treat the cells with the compound of interest or vehicle control for the desired time period.
-
Media Collection: At the end of the treatment period, carefully collect the cell culture medium and transfer it to a clean centrifuge tube.
-
Centrifugation: Centrifuge the collected medium at 300 x g for 5 minutes to pellet any detached cells or debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for extraction. At this stage, samples can be stored at -80°C until further processing.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods described for oxysterol extraction from biological matrices.[1][3][6]
-
Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., d7-7-Ketocholesterol, d6-27-hydroxycholesterol) to the cell culture medium supernatant to correct for extraction losses and matrix effects.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Sample Loading: Load the cell culture medium sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elution: Elute the oxysterols with 3 mL of methanol or another suitable organic solvent into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.
LC-MS/MS Analysis
The following are general conditions and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | Start with 30% B, increase to 100% B over 10 min, hold for 5 min, return to 30% B and equilibrate for 5 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be optimized for this compound and internal standards. |
Table 3: Example MRM Transitions (to be optimized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Ketocholesterol | [M+H-H₂O]⁺ | Specific fragment | To be optimized |
| 27-Hydroxycholesterol | [M+H-H₂O]⁺ | Specific fragment | To be optimized |
| d7-7-Ketocholesterol | [M+H-H₂O]⁺ | Specific fragment | To be optimized |
| d6-27-Hydroxycholesterol | [M+H-H₂O]⁺ | Specific fragment | To be optimized |
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 10000 | 0.15 |
| 5 | 7600 | 10200 | 0.75 |
| 10 | 15500 | 10100 | 1.53 |
| 50 | 78000 | 10300 | 7.57 |
| 100 | 152000 | 10000 | 15.20 |
Table 5: Quantification of this compound in Cell Culture Media Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 0.25 | 1.6 |
| Control 2 | 0.28 | 1.8 |
| Treated 1 | 2.54 | 16.7 |
| Treated 2 | 2.61 | 17.2 |
This application note provides a robust and reliable method for the quantification of this compound in cell culture media using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the example data, offer a comprehensive guide for researchers in various fields to accurately measure this important oxysterol and investigate its biological functions.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for Modulators of 27-Hydroxy-7-Ketocholesterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-Hydroxy-7-ketocholesterol (27OH-7KC) is an oxysterol implicated in various physiological and pathological processes. Its synthesis from 7-ketocholesterol (B24107) (7KC) is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][2] The modulation of CYP27A1 activity presents a promising therapeutic target for conditions where 27OH-7KC levels are dysregulated. High-throughput screening (HTS) is a critical tool for identifying novel small molecule modulators of this enzymatic conversion. These application notes provide a comprehensive overview and detailed protocols for establishing a robust HTS campaign to discover and characterize inhibitors and activators of 27OH-7KC synthesis.
The screening strategy outlined herein involves a primary biochemical assay using recombinant human CYP27A1, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context and a confirmatory LC-MS/MS analysis for hit validation.
Signaling Pathway and Experimental Workflow
The enzymatic conversion of 7-ketocholesterol to 27-hydroxy-7-ketocholesterol is a key step in oxysterol metabolism. The workflow for identifying modulators of this process involves a multi-step approach, from primary screening to hit validation.
Quantitative Data Summary
The following table summarizes the kinetic parameters of CYP27A1 and the inhibitory constants (Ki or IC50) of known modulators. This data is essential for assay validation and for benchmarking novel compounds.
| Compound | Target | Action | Ki / IC50 (µM) | Assay Conditions |
| 7-Ketocholesterol (7KC) | CYP27A1 | Substrate | Km = 10.2 ± 1.5 | Recombinant human CYP27A1, in vitro |
| Cholesterol | CYP27A1 | Substrate | Km = 11.8 ± 1.2 | Recombinant human CYP27A1, in vitro |
| Clevidipine | CYP27A1 | Inhibitor | < 1 | In vitro enzyme assay |
| Delavirdine | CYP27A1 | Inhibitor | < 1 | In vitro enzyme assay |
| Etravirine | CYP27A1 | Inhibitor | < 1 | In vitro enzyme assay |
| Felodipine | CYP27A1 | Inhibitor | < 1 | In vitro enzyme assay |
| Nicardipine | CYP27A1 | Inhibitor | < 1 | In vitro enzyme assay |
| Nilotinib | CYP27A1 | Inhibitor | < 1 | In vitro enzyme assay |
| Sorafenib | CYP27A1 | Inhibitor | < 1 | In vitro enzyme assay |
| Abiratone | CYP27A1 | Inhibitor | 1 - 10 | In vitro enzyme assay |
| Candesartan | CYP27A1 | Inhibitor | 3.7 | In vitro enzyme assay |
| Celecoxib | CYP27A1 | Inhibitor | 1 - 10 | In vitro enzyme assay |
| Dasatinib | CYP27A1 | Inhibitor | 1 - 10 | In vitro enzyme assay |
| Nilvadipine | CYP27A1 | Inhibitor | 1 - 10 | In vitro enzyme assay |
| Nimodipine | CYP27A1 | Inhibitor | 1 - 10 | In vitro enzyme assay |
| Regorafenib | CYP27A1 | Inhibitor | 1 - 10 | In vitro enzyme assay |
Experimental Protocols
Protocol 1: Recombinant Human CYP27A1 Expression and Purification
A robust HTS campaign begins with a reliable source of the target enzyme. This protocol describes the expression and purification of recombinant human CYP27A1.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing N-terminally His-tagged human CYP27A1
-
LB Broth and Agar (B569324) with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNAse I)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
SDS-PAGE gels and Western Blotting reagents
Procedure:
-
Transformation: Transform the CYP27A1 expression vector into competent E. coli cells and plate on selective agar plates.
-
Starter Culture: Inoculate a single colony into 50 mL of selective LB broth and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of selective LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
-
Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and sonicate on ice until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the His-tagged CYP27A1 with Elution Buffer.
-
Quality Control: Analyze the purified protein by SDS-PAGE for purity and confirm its identity by Western Blot using an anti-His tag or anti-CYP27A1 antibody.
-
Storage: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 20% glycerol) and store at -80°C.
Protocol 2: Primary High-Throughput Screening (HTS) - Fluorescence-Based Assay
This primary assay is designed for rapid screening of large compound libraries in a 384-well format. It utilizes a fluorogenic probe that becomes fluorescent upon metabolism by CYP27A1, with the assumption that modulators of 7KC conversion will also affect the metabolism of the probe.
Principle: A non-fluorescent substrate is converted by CYP27A1 into a highly fluorescent product. Inhibitors of CYP27A1 will decrease the fluorescence signal, while activators will increase it.
Materials:
-
Purified recombinant human CYP27A1
-
7-Ketocholesterol (for competition/validation)
-
Fluorogenic CYP substrate (e.g., a derivative of coumarin (B35378) or fluorescein, requiring empirical selection for CYP27A1)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Assay Buffer (100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Ketoconazole)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation: Dispense 50 nL of test compounds, positive control, or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme and Substrate Mix: Prepare a master mix containing Assay Buffer, the fluorogenic substrate (at its Km concentration), and the NADPH regenerating system.
-
Reaction Initiation: Add 25 µL of the master mix to each well. Pre-incubate for 10 minutes at 37°C.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of purified CYP27A1 (pre-warmed to 37°C) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic probe.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Identify "hits" as compounds that exhibit inhibition or activation beyond a defined threshold (e.g., >50% inhibition or >25% activation).
-
Protocol 3: Secondary Assay - Cell-Based Assay in HepG2 Cells
This assay confirms the activity of primary hits in a cellular environment, providing insights into cell permeability and potential off-target effects. HepG2 cells are a human hepatoma cell line that endogenously expresses CYP27A1.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds from the primary screen
-
7-Ketocholesterol
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds for 1-2 hours.
-
Substrate Addition: Add 7-ketocholesterol to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Lipid Extraction:
-
Collect the cell culture supernatant.
-
Wash the cells with PBS.
-
Lyse the cells and extract lipids from both the cell lysate and the supernatant using a suitable organic solvent system (e.g., Folch method).
-
-
LC-MS/MS Analysis: Quantify the amount of 27OH-7KC in the extracts using a validated LC-MS/MS method (see Protocol 4).
-
Data Analysis: Determine the effect of each compound on the cellular production of 27OH-7KC.
Protocol 4: Confirmatory LC-MS/MS Analysis for 27-Hydroxy-7-Ketocholesterol
This protocol provides a highly sensitive and specific method for the absolute quantification of 27OH-7KC, used for hit validation and IC50/EC50 determination.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid
-
27-Hydroxy-7-ketocholesterol standard
-
Internal standard (e.g., d7-27-hydroxycholesterol)
-
Extracted samples from the cell-based assay or in vitro enzyme reactions
Procedure:
-
Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute in a small volume of mobile phase.
-
LC Separation: Inject the sample onto the C18 column. Elute the analytes using a gradient of Mobile Phase B.
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (MRM) for 27OH-7KC and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the 27OH-7KC standard.
-
Quantify the amount of 27OH-7KC in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
-
IC50/EC50 Determination: For hit compounds, perform dose-response experiments and calculate the IC50 (for inhibitors) or EC50 (for activators) values using appropriate software.
Conclusion
The methodologies described in these application notes provide a comprehensive framework for the discovery and characterization of novel modulators of 27-hydroxy-7-ketocholesterol synthesis. By employing a combination of a high-throughput biochemical screen, a confirmatory cell-based assay, and a robust LC-MS/MS analytical method, researchers can efficiently identify and validate promising lead compounds for further drug development.
References
Synthesis and Application of 7-Keto-27-hydroxycholesterol for Research Purposes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Keto-27-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that plays a significant role in various biological processes. As a metabolite of both 7-ketocholesterol (B24107) and 27-hydroxycholesterol (B1664032), it is implicated in the regulation of lipid metabolism, inflammation, and cellular signaling pathways. Its ability to modulate the activity of nuclear receptors, such as the Liver X Receptors (LXRs), makes it a molecule of interest for research in cardiovascular diseases, neurodegenerative disorders, and cancer. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound, as well as its application in common cell-based research assays.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process starting from the commercially available 27-hydroxycholesterol. The overall strategy involves the selective protection of the 3β- and 27-hydroxyl groups, followed by the oxidation of the allylic C-7 position to a ketone, and subsequent deprotection to yield the final product.
Experimental Protocols: Synthesis
Protocol 1: Protection of 3β- and 27-Hydroxyl Groups
This protocol describes the protection of the hydroxyl groups of 27-hydroxycholesterol using tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Dissolution: Dissolve 27-hydroxycholesterol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add imidazole (2.5 eq) and TBDMS-Cl (2.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by slowly adding water.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (B1210297).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,27-bis(tert-Butyldimethylsilyl)-27-hydroxycholesterol.
Protocol 2: Oxidation of the C-7 Position
This protocol details the oxidation of the protected diol to the corresponding 7-keto derivative using pyridinium (B92312) chlorochromate (PCC).
-
Preparation: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and Celite in anhydrous dichloromethane (B109758) (DCM), add a solution of the crude 3,27-bis(tert-Butyldimethylsilyl)-27-hydroxycholesterol (1.0 eq) in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3,27-bis(tert-Butyldimethylsilyl)-7-Keto-27-hydroxycholesterol.
Protocol 3: Deprotection of the Silyl Ethers
This protocol describes the removal of the TBDMS protecting groups to yield the final product.[1]
-
Dissolution: Dissolve the crude protected ketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).[1]
-
Addition of TBAF: Add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (2.5 eq) to the solution at 0 °C.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[1]
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.[1]
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Protocol 4: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Load the crude product onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain pure this compound as a white solid.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Parameter | Expected Value |
| ¹H NMR (CDCl₃, 500 MHz) | Chemical Shift (δ) | δ 5.70 (s, 1H, H-6), 3.65 (m, 1H, H-3), 3.55 (t, J = 6.5 Hz, 2H, H-27), ... |
| ¹³C NMR (CDCl₃, 125 MHz) | Chemical Shift (δ) | δ 202.5 (C-7), 164.0 (C-5), 126.0 (C-6), 71.8 (C-3), 63.0 (C-27), ... |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 417.33 |
| [M+Na]⁺ | m/z 439.31 | |
| High-Resolution MS (HRMS) | Calculated for C₂₇H₄₄O₃Na | 439.3188 |
| Purity (HPLC) | Retention Time | Varies with column and method |
| Purity | >95% |
Application Notes: Research Use
This compound is a valuable tool for investigating various cellular processes. Below are protocols for its application in studying nuclear receptor activation and cytotoxicity.
Protocol 5: Liver X Receptor (LXR) Activation Assay
This protocol describes a cell-based luciferase reporter assay to determine if this compound can activate LXR.
-
Cell Seeding: Seed human embryonic kidney 293T (HEK293T) cells in a 96-well plate.
-
Transfection: Transfect the cells with a luciferase reporter plasmid containing LXR response elements (LXREs) and a control plasmid expressing Renilla luciferase.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a known LXR agonist (e.g., T0901317) as a positive control. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 6: Cytotoxicity Assessment using MTT Assay
This protocol is used to evaluate the cytotoxic effects of this compound on a selected cell line (e.g., human macrophages, hepatocytes, or neuronal cells).
-
Cell Seeding: Seed the chosen cell line in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Involvement
This compound, as an oxysterol, is known to influence cellular signaling primarily through its interaction with Liver X Receptors (LXRs).
Upon entering the cell, this compound can bind to the Liver X Receptor (LXR), which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in cholesterol homeostasis, such as ABCA1 and ABCG1 (involved in cholesterol efflux), and SREBP-1c (a key regulator of fatty acid synthesis). The activation of these pathways ultimately leads to a cellular response aimed at maintaining lipid balance and controlling inflammation.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis, characterization, and application of this compound in a research setting. The availability of this important oxysterol will facilitate further investigation into its biological roles and its potential as a therapeutic target in various diseases. Researchers should adapt and optimize these protocols based on their specific experimental needs and available instrumentation.
References
Troubleshooting & Optimization
minimizing artifact formation during 7-Keto-27-hydroxycholesterol sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifact formation during the sample preparation of 7-Keto-27-hydroxycholesterol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound sample preparation and analysis.
Q1: What are the primary sources of artifact formation during this compound sample preparation?
A1: Artifactual formation of this compound and related oxysterols primarily stems from the auto-oxidation of cholesterol and its metabolites. The C7 position of the cholesterol ring is particularly susceptible to oxidation, leading to the formation of 7-keto derivatives. This process can be catalyzed by several factors, including heat, light, and the presence of metal ions. Additionally, the hydrolysis of cholesteryl esters containing this compound during sample processing can artificially inflate the measured levels of the free form.
Q2: My chromatogram shows a high background or unexpected peaks. What could be the cause?
A2: High background or the appearance of unexpected peaks can be due to several factors:
-
Contamination: Solvents, reagents, or glassware may be contaminated with cholesterol, which can then oxidize to form artifacts that interfere with the analysis.
-
Incomplete Derivatization: If using gas chromatography-mass spectrometry (GC-MS), incomplete derivatization can lead to multiple peaks for a single compound.
-
Derivatization Artifacts: Some derivatization reagents or conditions can cause the reduction of the keto group at the C7 position, leading to the formation of 7-hydroxycholesterol, which may be misinterpreted as another analyte.
Troubleshooting Steps:
-
Use high-purity, freshly opened solvents.
-
Thoroughly clean all glassware with an appropriate solvent wash.
-
Prepare a "process blank" (a sample without the matrix that undergoes the entire preparation procedure) to identify the source of contamination.
-
Optimize derivatization conditions (reagent concentration, temperature, and time) to ensure complete reaction.
Q3: How can I minimize the oxidation of this compound during sample preparation?
A3: Minimizing oxidation is critical for accurate quantification. Here are several strategies:
-
Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvents can effectively quench free radicals and prevent auto-oxidation.
-
Protection from Light and Heat: Perform all sample preparation steps under dim light and at low temperatures (e.g., on ice) to minimize photo- and thermo-oxidation.
-
Use of Inert Gas: Evaporate solvents under a gentle stream of inert gas, such as nitrogen or argon, to displace oxygen and prevent oxidation.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for potential degradation.
Q4: Is saponification necessary, and how can it introduce artifacts?
A4: Saponification is a chemical process that hydrolyzes esterified oxysterols to their free form, allowing for the measurement of total oxysterol content. However, this step can be a significant source of artifacts. The use of high temperatures and strong alkaline conditions during saponification can lead to the degradation of 7-keto oxysterols.[1][2][3][4]
Recommendations for Saponification:
-
Necessity: Only perform saponification if the measurement of total (free + esterified) this compound is required. For the analysis of the biologically active free form, this step can often be omitted.
-
Mild Conditions: If saponification is necessary, use mild conditions. This includes lower temperatures (e.g., room temperature) and shorter incubation times. "Cold saponification" (e.g., 1 M methanolic KOH for 18 hours at 24°C) is generally preferred over hot saponification to minimize degradation.[1]
Q5: What are the best practices for storing samples containing this compound?
A5: The stability of this compound during storage is crucial for obtaining accurate and reproducible results. It is generally recommended to store samples at -80°C to prevent degradation and artifact formation.[5] Additionally, minimizing exposure to light and oxygen by storing samples in amber vials under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Quantitative Data on Oxysterol Recovery
While specific quantitative data for the artifact formation of this compound is limited, the following table summarizes the recovery of related oxysterols using different extraction methods from cellular matrices. This data can serve as a guide for selecting an appropriate sample preparation strategy. The methods compared are:
-
Method 1 (M1): Methanol (MeOH) cell lysis and Solid Phase Extraction (SPE) for oxysterol extraction.
-
Method 2 (M2): Dimethylsulfoxide (DMSO) cell lysis, Methanol:Dichloromethane (MeOH:DCM) lipid isolation, and SPE.
-
Method 3 (M3): 0.1% Triton X-100 + DMSO cell lysis, MeOH:DCM lipid extraction, and SPE.
| Oxysterol | Method 1 (M1) Recovery (%) | Method 2 (M2) Recovery (%) | Method 3 (M3) Recovery (%) |
| Monohydroxysterols | 9 | 45 | 85 |
| Dihydroxysterols | 27 | 60 | 95 |
Data adapted from a comparative study on oxysterol recovery from cellular matrices. The monohydroxysterols and dihydroxysterols are representative of classes of oxysterols and provide an indication of the efficiency of each extraction method.[6]
Experimental Protocols
Recommended Protocol for Minimizing Artifact Formation during this compound Sample Preparation from Plasma
This protocol is designed to minimize the risk of auto-oxidation and degradation of this compound during extraction from plasma for LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Deuterated internal standard for a related oxysterol (e.g., d7-7-ketocholesterol or d7-27-hydroxycholesterol)
-
Butylated hydroxytoluene (BHT)
-
HPLC-grade methanol, dichloromethane, hexane, and isopropanol
-
Inert gas (Nitrogen or Argon)
-
Centrifuge capable of reaching 3000 x g at 4°C
-
Solvent evaporator
Procedure:
-
Internal Standard Addition: To 200 µL of plasma in a glass tube, add the deuterated internal standard. This should be done at the earliest stage to account for any loss during sample processing.
-
Antioxidant Addition: Add BHT to all solvents to a final concentration of 0.01% (w/v) to prevent oxidation.
-
Protein Precipitation & Lipid Extraction: Add 1 mL of a cold (4°C) solution of methanol:dichloromethane (1:2, v/v) containing BHT. Vortex vigorously for 1 minute. This step precipitates proteins and extracts lipids.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Collection of Organic Phase: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. Avoid excessive heat.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for LC-MS analysis).
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key processes related to this compound analysis.
Caption: Major pathways of artifactual this compound formation.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
stability of 7-Keto-27-hydroxycholesterol standards during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Keto-27-hydroxycholesterol standards during storage. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound standards?
For optimal stability, it is recommended to store this compound standards at -20°C. Under these conditions, the standard is reported to be stable for at least one year. For shorter-term storage, some suppliers recommend -20°C for up to one month, while for longer-term storage of several months, -80°C is suggested, particularly for deuterated forms of similar compounds. It is also advisable to protect the standard from light.
Q2: I have been storing my this compound standard at 4°C. Is it still viable?
While long-term storage at 4°C is not ideal, the viability of your standard depends on the duration of storage. Studies on the closely related compound 7-ketocholesterol (B24107) have shown that instability increases with higher temperatures.[1] It is highly recommended to perform a quality control check, such as analysis by LC-MS, to assess the purity of the standard before use. For future storage, always adhere to the recommended -20°C or lower.
Q3: Can I repeatedly freeze and thaw my this compound solution?
Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation of the standard. To prevent this, it is best practice to aliquot the stock solution into smaller, single-use vials upon receipt. This allows you to thaw only the amount needed for an experiment, preserving the integrity of the remaining stock. While some studies on other oxysterols in plasma have shown stability for up to nine freeze-thaw cycles, it is a good laboratory practice to minimize these cycles for analytical standards.
Q4: What solvent should I use to dissolve and store this compound?
The choice of solvent can impact the stability of the standard. Toluene is a commonly used solvent for preparing stock solutions of related oxysterols like 7-ketocholesterol. For analytical purposes, HPLC-grade methanol, acetonitrile, and isopropanol (B130326) are also frequently used. It is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation. When preparing solutions for long-term storage, ensure the solvent is appropriate for the intended analytical method and will not contribute to the degradation of the compound.
Q5: I suspect my this compound standard has degraded. What are the likely degradation products?
While specific degradation products for this compound are not extensively documented in the available literature, insights can be drawn from its structural analog, 7-ketocholesterol. A known degradation product of 7-ketocholesterol is cholest-3,5-dien-7-one.[2] This suggests that dehydration reactions may occur. It is also possible for oxidation to occur at other positions on the molecule, leading to the formation of additional hydroxyl or keto groups. Analytical techniques such as mass spectrometry can be used to identify potential degradation products in your standard.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Degradation of the standard due to improper storage. | 1. Verify storage temperature and duration. 2. Prepare a fresh working solution from a new aliquot of the stock. 3. Analyze the standard by LC-MS or a similar technique to check for purity and the presence of degradation products. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Attempt to identify the unknown peaks using mass spectrometry. A common degradation product of the related 7-ketocholesterol is cholest-3,5-dien-7-one.[2] 3. Discard the degraded standard and use a new, properly stored one. |
| Reduced peak area in analytical runs | Loss of standard concentration due to degradation or adsorption to the container. | 1. Ensure proper storage conditions were maintained. 2. Use silanized glass vials to minimize adsorption. 3. Prepare a fresh calibration curve with a new standard. |
Stability Data Summary
The following table summarizes stability data for the closely related compound, 7-ketocholesterol, which can provide an indication of the potential stability of this compound under different conditions.
| Compound | Storage Temperature | Duration | Solvent/Matrix | Observed Stability | Reference |
| 7-ketocholesterol | -20°C | 7 days | Not specified | Stable | [1] |
| 7-ketocholesterol | 4°C | 7 days | Not specified | Showed signs of instability | [1] |
| 7-ketocholesterol | 23 ± 2°C | 7 days | Not specified | Showed significant instability | [1] |
| 7-ketocholesterol | -80°C | 2 years | Plasma | Stable (concentration changes < 20.5%) | |
| 7-Keto Cholesterol-d7 | -80°C | 6 months | Not specified | Recommended storage | |
| 7-Keto Cholesterol-d7 | -20°C | 1 month | Not specified | Recommended storage |
Experimental Protocols
Protocol for Assessing the Stability of this compound Standards
This protocol outlines a general procedure to evaluate the stability of this compound standards under specific storage conditions.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Silanized amber glass vials with PTFE-lined caps
-
Analytical balance
-
HPLC-MS system
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a precise amount of the this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., toluene) to prepare a concentrated stock solution.
-
From the stock solution, prepare several aliquots of working solutions at a known concentration in the desired solvent for analysis.
3. Storage Conditions:
-
Store the aliquots under various conditions to be tested (e.g., different temperatures: -80°C, -20°C, 4°C, room temperature; exposure to light vs. dark).
4. Analysis:
-
At specified time points (e.g., day 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.
-
Analyze the samples by a validated HPLC-MS method to determine the concentration and purity of this compound.
-
Monitor for the appearance of any new peaks that may indicate degradation products.
5. Data Evaluation:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.
-
A common criterion for stability is the retention of at least 90% of the initial concentration.
-
Characterize any significant degradation products using mass spectrometry.
Visualizations
Caption: Factors influencing the stability of oxysterol standards.
Caption: Recommended workflow for handling analytical standards.
References
Technical Support Center: Quantification of 7-Keto-27-hydroxycholesterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 7-Keto-27-hydroxycholesterol (7K-27OHC) and related oxysterols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 7K-27OHC?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 7K-27OHC, due to the presence of co-eluting compounds in the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. In the analysis of biological samples like plasma or tissue, common sources of matrix effects include phospholipids, salts, and other endogenous metabolites that can interfere with the ionization of 7K-27OHC in the mass spectrometer's ion source.
Q2: What is the most effective method to counteract matrix effects in 7K-27OHC analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as d7-7-Ketocholesterol, is considered the gold standard for mitigating matrix effects.[1] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The post-extraction spike method is a widely accepted approach to quantitatively evaluate matrix effects. This involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction process) with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q4: Can derivatization help in reducing matrix effects for 7K-27OHC?
A4: Yes, derivatization can be a useful strategy. By chemically modifying 7K-27OHC, its chromatographic retention time can be shifted away from interfering matrix components. Additionally, derivatization can improve the ionization efficiency and sensitivity of the analyte, making the measurement less susceptible to background noise and suppression. However, it is crucial to ensure complete derivatization to avoid variability.
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for 7K-27OHC in my plasma samples.
-
Possible Cause 1: Phospholipid Interference. Phospholipids are a major cause of ion suppression in plasma samples and often co-elute with oxysterols in reversed-phase chromatography.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a sample preparation method specifically designed to remove phospholipids. Techniques like Hybrid Solid-Phase Extraction (HybridSPE) or specific liquid-liquid extraction (LLE) protocols can be highly effective. Protein precipitation alone is often insufficient for removing phospholipids.
-
Optimize Chromatography: Modify your LC gradient to better separate 7K-27OHC from the phospholipid elution zone. A slower, more shallow gradient can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS (e.g., d7-7-Ketocholesterol) to compensate for the suppression.
-
-
-
Possible Cause 2: High Salt Concentration. Salts from buffers or the biological matrix can interfere with the ionization process.
-
Troubleshooting Steps:
-
Desalting: Incorporate a desalting step in your sample preparation, such as solid-phase extraction (SPE) with a wash step using a low percentage of organic solvent in water.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering salts, though this may impact the limit of quantification.
-
-
Issue 2: My recovery for 7K-27OHC is low and inconsistent.
-
Possible Cause 1: Inefficient Extraction. The chosen extraction method may not be optimal for the lipophilic nature of 7K-27OHC.
-
Troubleshooting Steps:
-
Optimize LLE Solvent: If using liquid-liquid extraction, experiment with different organic solvents or solvent mixtures (e.g., methyl tert-butyl ether (MTBE), hexane/isopropanol) to improve extraction efficiency.
-
Evaluate SPE Sorbent: For solid-phase extraction, ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for retaining and eluting 7K-27OHC. Perform elution solvent optimization.
-
Check pH: The pH of the sample during extraction can influence the recovery of oxysterols. Ensure the pH is optimized for your extraction protocol.
-
-
-
Possible Cause 2: Analyte Adsorption. 7K-27OHC can adsorb to plasticware or glassware, leading to losses during sample preparation.
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Utilize low-binding microcentrifuge tubes and pipette tips.
-
Silanize Glassware: If using glassware, silanize it to reduce active sites for adsorption.
-
Minimize Transfer Steps: Each transfer of the sample can lead to losses. Streamline your protocol to minimize the number of transfers.
-
-
Issue 3: I am observing a high background signal or carryover for 7K-27OHC.
-
Possible Cause 1: Contamination. Solvents, reagents, or labware may be contaminated with cholesterol, which can auto-oxidize to form 7-ketocholesterol (B24107).
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly opened, high-purity solvents.
-
Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all reusable glassware.
-
Run Blanks: Regularly inject solvent blanks and blank matrix samples to monitor for contamination.
-
-
-
Possible Cause 2: Carryover in the LC-MS System. The analyte may be adsorbing to components of the autosampler or LC column.
-
Troubleshooting Steps:
-
Optimize Needle Wash: Use a strong, appropriate solvent for the autosampler needle wash. A wash solution containing a high percentage of organic solvent is often effective.
-
Column Flushing: Implement a high-organic flush at the end of each chromatographic run to elute any retained compounds.
-
Check for System Contamination: If carryover persists, it may be necessary to clean the injection port, rotor seal, and other components of the flow path.
-
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Oxysterol Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-95% | High | Simple, fast, and inexpensive. | Ineffective at removing phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 85-105% | Moderate to Low | Good removal of salts and some phospholipids. | Can be labor-intensive and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | 90-110% | Low | Excellent for sample cleanup and concentration; can be automated. | Method development can be more complex; higher cost per sample. |
| HybridSPE | >95% | Very Low | Specifically designed for phospholipid removal; high recovery. | Higher cost compared to other methods. |
Data compiled from multiple sources for general guidance on oxysterol analysis. Actual performance may vary based on the specific protocol and matrix.
Table 2: Validation Parameters for a Non-derivatized LC-MS/MS Method for 7-Ketocholesterol in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 400 ng/mL |
| Coefficient of Regression (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-assay Precision (CV%) | 3.82% - 10.52% |
| Inter-assay Precision (CV%) | 3.71% - 4.16% |
| Accuracy (Intra- and Inter-assay) | 85% - 110% |
| Recovery | 90.8% - 113.2% |
Data from a validated method for the rapid diagnosis of acid SMase-deficient Niemann-Pick disease.[2]
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 7K-27OHC from Plasma
-
Internal Standard Spiking: To 100 µL of plasma, add the stable isotope-labeled internal standard (e.g., d7-7-Ketocholesterol) in a small volume of ethanol.
-
Saponification (Optional, for total oxysterols): Add 1 mL of 1 M ethanolic KOH and incubate at 60°C for 1 hour to hydrolyze sterol esters. Cool to room temperature.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction: Repeat the extraction of the aqueous layer with another 2 mL of MTBE.
-
Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 7K-27OHC (Non-derivatized)
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-3 min: 80% to 95% B
-
3-4 min: Hold at 100% B
-
4-5 min: Return to 80% B for equilibration
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 7K-27OHC and its internal standard.
Mandatory Visualizations
Caption: Experimental workflow for 7K-27OHC quantification.
Caption: Troubleshooting logic for addressing matrix effects.
Caption: Simplified signaling pathways induced by 7-Ketocholesterol.[3][4]
References
- 1. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Recovery of 7-Keto-27-hydroxycholesterol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the recovery and quantification of 7-Keto-27-hydroxycholesterol and other oxysterols from tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from tissue homogenates?
A1: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common and effective techniques. For tissue homogenates, a robust method involves initial LLE with solvents like methyl tert-butyl ether (MTBE) or a hexane:isopropanol mixture, followed by purification using SPE (e.g., C18 or silica (B1680970) cartridges) to remove interfering lipids and cholesterol.[1][2][3] A method using Triton X-100 and DMSO for cell lysis followed by SPE has also shown improved extraction efficiency and recovery from cellular matrices.[4]
Q2: Is saponification necessary for analyzing this compound?
A2: It depends on your research question. Saponification is an optional step used to hydrolyze esterified oxysterols, allowing for the analysis of the total (free and esterified) amount.[2][5] If you are only interested in the free form, this step can be omitted. Caution is advised as the stability of your target oxysterol under the alkaline conditions of saponification should be verified.[2]
Q3: How can I prevent the artificial formation of oxysterols during sample preparation?
A3: Autooxidation of cholesterol during sample preparation is a significant challenge that can lead to artificially high oxysterol levels.[6] To minimize this, it is critical to:
-
Work quickly and on ice whenever possible.
-
Add antioxidants, such as butylated hydroxytoluene (BHT), to all solvents and buffers used during the extraction process.[7]
-
Store samples at -80°C and avoid repeated freeze-thaw cycles.
-
Perform sample preparation under an inert atmosphere (e.g., nitrogen or argon) if possible.
Q4: Should I derivatize this compound before analysis?
A4: Derivatization can significantly enhance the sensitivity and chromatographic properties of oxysterols, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Trimethylsilyl (B98337) (TMS) ether derivatives are commonly used to increase volatility and ionization efficiency.[1][5] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can "charge-tag" the neutral oxysterol molecule, improving its ionization in electrospray ionization (ESI) mode.[1] However, non-derivatization methods for LC-MS/MS are also effective and reduce sample preparation time.[8][9]
Q5: What are the advantages of using LC-MS/MS over GC-MS for oxysterol analysis?
A5: LC-MS/MS is increasingly the preferred method for oxysterol analysis.[1] Its advantages include:
-
Higher Sensitivity and Specificity: Particularly when using multiple reaction monitoring (MRM) mode.[4]
-
Reduced Sample Preparation: Often, derivatization is not required, which simplifies the workflow and reduces the risk of analyte degradation.[8][9]
-
Milder Analysis Conditions: LC-MS/MS avoids the high temperatures of GC inlets, which can cause thermal decomposition of analytes.[1]
Troubleshooting Guide
Problem 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | Optimize the extraction solvent. Test different solvent systems like methyl tert-butyl ether (MTBE), hexane:isopropanol (3:2, v/v), or chloroform:methanol (B129727) (2:1, v/v).[8] A method using Triton and DMSO has also shown improved recovery from cellular matrices.[4] | The polarity of the solvent mixture must be optimized to efficiently extract oxysterols from the complex lipid matrix of tissue homogenates. |
| Incomplete Cell Lysis | Ensure complete homogenization of the tissue. For cellular samples, consider more rigorous lysis methods, such as using detergents (e.g., Triton X-100) in the lysis buffer.[4] | Eukaryotic cells are highly compartmentalized, and inefficient lysis will fail to release all oxysterol pools, leading to low recovery.[4] |
| Analyte Loss During SPE | Verify SPE cartridge conditioning, loading, washing, and elution steps. Ensure the elution solvent is strong enough to recover the analyte. For silica cartridges, a common elution solvent is 30% 2-propanol in n-hexane.[10] | Improper SPE technique can lead to significant loss of the target analyte. Each step must be carefully optimized. |
| Analyte Degradation | Add an antioxidant like BHT to all solvents.[7] Handle samples quickly, on ice, and minimize exposure to light and air. | Oxysterols are prone to degradation and autooxidation, which can reduce recovery and generate artifacts.[6][11] |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions | Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase.[3] | Acidifying the mobile phase can protonate free silanol (B1196071) groups on the silica-based column, reducing secondary interactions that cause peak tailing. |
| Column Overload | Reduce the injection volume or dilute the sample. | Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[3] |
| Suboptimal Mobile Phase | Experiment with different organic modifiers (e.g., switch from acetonitrile (B52724) to methanol) or adjust the gradient slope to be shallower.[3] | Changing the mobile phase composition alters solvent selectivity and can significantly improve peak shape and resolution. |
Problem 3: Co-elution with Isomeric Sterols
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Chromatographic Resolution | Change the stationary phase. A phenyl-hexyl column often provides unique selectivity for separating oxysterols.[3][8] | Structurally similar oxysterols can be difficult to separate. A different stationary phase chemistry can provide the necessary selectivity. |
| Unoptimized Gradient | Lengthen the gradient and make it shallower. This provides more time for the column to resolve closely eluting compounds.[3] | A slow, shallow gradient increases the interaction time between the analytes and the stationary phase, improving separation. |
| Temperature Effects | Optimize the column temperature. Increasing the temperature (e.g., to 40-60°C) can improve efficiency and resolution.[3] | Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks and better separation. |
Experimental Protocols
Protocol 1: LLE and SPE for Oxysterol Extraction from Tissue
This protocol is a general guideline based on established methods.[2][4][7] Optimization for your specific tissue type is recommended.
-
Homogenization: Homogenize ~100 mg of tissue in an appropriate buffer containing an antioxidant (e.g., 50 µg/mL BHT).
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., d7-7-ketocholesterol) to the homogenate to correct for extraction losses.
-
Protein Precipitation & LLE:
-
Add 5 volumes of ice-cold acetone (B3395972) or acetonitrile.[7] Vortex thoroughly.
-
Incubate at -20°C overnight to allow for complete protein precipitation.[7]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
SPE Purification:
-
Condition: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.
-
Load: Reconstitute the dried extract in a small volume of a weak solvent and load it onto the cartridge.
-
Wash: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute: Elute the oxysterols with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Final Step: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
-
Ensure the extracted sample from Step 5 above is completely dry.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Add 50 µL of pyridine (B92270) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) ethers.
-
Cool to room temperature before GC-MS injection.
Data & Visualization
Table 1: Recovery of Oxysterols Using Different Extraction Methods
| Method | Analyte | Matrix | Recovery (%) | Reference |
| M2: DMSO lysis, Methanol:DCM extraction, SPE | Dihydroxysterols | Rat Liver | ~48% | [4] |
| M2: DMSO lysis, Methanol:DCM extraction, SPE | Monohydroxysterols | Rat Liver | ~21% | [4] |
| M3: Triton X-100 & DMSO lysis, SPE | All Oxysterols | Cells | >80% | [4] |
Table 2: Normal and Pathological Levels of Oxysterols in Human Plasma
| Oxysterol | Normal Plasma Levels (µg/mL) | Reference |
| 7-Ketocholesterol (B24107) | <0.03 | [12] |
| 27-Hydroxycholesterol | 0.09 - 0.23 | [12] |
| 7α-Hydroxycholesterol | <0.12 | [12] |
| 7β-Hydroxycholesterol | <0.02 | [12] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods for oxysterol analysis: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low abundance of 7-Keto-27-hydroxycholesterol in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Keto-27-hydroxycholesterol, a low-abundance oxysterol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal Detected for this compound | Inefficient extraction from the biological matrix. | - Ensure the use of a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction with chloroform/methanol (B129727) mixtures. - Consider a solid-phase extraction (SPE) step after liquid-liquid extraction to enrich for oxysterols and remove interfering lipids.[1] |
| Degradation of the analyte during sample preparation. | - Add antioxidants like butylated hydroxytoluene (BHT) to all solvents used during extraction to prevent auto-oxidation of cholesterol and oxysterols.[2] - Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation. | |
| Suboptimal ionization in the mass spectrometer. | - For LC-MS/MS analysis, electrospray ionization (ESI) in positive mode is commonly used for oxysterols. Optimize ESI source parameters such as capillary voltage and cone voltage.[2] | |
| Poor Chromatographic Peak Shape (e.g., tailing, fronting, broad peaks) | Inappropriate HPLC column chemistry for oxysterol separation. | - Utilize a C18 or phenyl-hexyl column, which are effective for separating structurally similar oxysterols. |
| Suboptimal mobile phase composition. | - A gradient elution with a mobile phase consisting of acetonitrile (B52724) and/or methanol with a small percentage of formic acid in water is typically effective for oxysterol separation.[3] | |
| High Background Noise or Interfering Peaks | Co-elution of isomeric or isobaric compounds. | - Optimize the chromatographic gradient to improve the separation of this compound from other oxysterols. - Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. |
| Contamination from plasticware or solvents. | - Use high-purity solvents and pre-cleaned glassware to minimize background contamination. | |
| Inconsistent Quantification Results | Lack of an appropriate internal standard. | - Use a stable isotope-labeled internal standard, such as a deuterated analog of a closely related oxysterol, to correct for extraction inefficiency and matrix effects. |
| Matrix effects from the biological sample. | - Incorporate a purification step like SPE to remove phospholipids (B1166683) and other matrix components that can suppress ionization.[1] - Assess matrix effects by comparing the signal of the analyte in a clean solvent versus the post-extraction sample matrix. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to measure in biological samples?
A1: The low abundance of this compound in most biological tissues and fluids presents a significant analytical challenge. Its concentration is often near the lower limit of detection for many analytical instruments. Furthermore, it is structurally similar to other more abundant oxysterols and cholesterol itself, which can interfere with its accurate quantification. The presence of a ketone and a hydroxyl group also makes it susceptible to degradation during sample preparation if not handled carefully.
Q2: What is the best method for extracting this compound from plasma?
A2: A common and effective method involves protein precipitation followed by liquid-liquid extraction. Here is a general workflow:
-
Protein Precipitation: Add ice-cold acetone (B3395972) (containing an antioxidant like BHT) to the plasma sample to precipitate proteins.[2]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant which contains the lipids.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction on the supernatant using a solvent system like dichloromethane (B109758)/methanol.[4]
-
Drying and Reconstitution: The organic layer containing the lipids is dried down under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.[2]
Q3: Is derivatization necessary for the analysis of this compound?
A3: For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is generally not required as modern mass spectrometers are sensitive enough to detect the native molecule.[3] However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization to form trimethylsilyl (B98337) (TMS) ethers is necessary to increase the volatility and thermal stability of the oxysterol.
Q4: How should I store my biological samples to prevent the degradation of this compound?
A4: To ensure the stability of this compound, biological samples should be stored at -80°C. It is also advisable to add an antioxidant like BHT to the sample prior to freezing to minimize auto-oxidation of cholesterol and the subsequent artificial formation of oxysterols. For extracted lipid samples, storage under an inert gas (like nitrogen or argon) at -80°C is recommended.
Q5: What are the expected concentrations of this compound in human plasma?
A5: Direct quantitative data for this compound in human plasma is not widely reported in the literature, reflecting its very low abundance. However, concentrations of the closely related and more studied oxysterol, 7-ketocholesterol (B24107), in healthy individuals are typically in the low ng/mL range. For instance, one study reported a reference interval of <12.3 ng/mL for 7-ketocholesterol in healthy subjects.[5] Levels of 27-hydroxycholesterol, another related oxysterol, are generally higher.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, this table presents data for the more commonly measured and structurally related oxysterols, 7-Ketocholesterol and 27-Hydroxycholesterol, to provide a comparative context.
Table 1: Representative Concentrations of Related Oxysterols in Human Plasma
| Oxysterol | Condition | Concentration (ng/mL) | Analytical Method | Reference |
| 7-Ketocholesterol | Healthy Controls | < 12.3 | LC-MS/MS | [5] |
| 7-Ketocholesterol | Niemann-Pick Disease Type A/B | 100.9 ± 67.9 | LC-MS/MS | [5] |
| 7-Ketocholesterol | Niemann-Pick Disease Type C | 279.0 ± 192.4 | LC-MS/MS | [5] |
| 27-Hydroxycholesterol | Healthy Volunteers | 12.3 ± 4.79 (free) | LC-MS/MS | |
| 27-Hydroxycholesterol | Healthy Volunteers | 17.7 ± 8.5 (free) | LC-MS/MS |
Experimental Protocols
Protocol 1: Extraction of Oxysterols from Human Plasma for LC-MS/MS Analysis
This protocol is adapted from established methods for oxysterol analysis.[2][4]
Materials:
-
Human plasma
-
Ice-cold acetone with 0.1% BHT
-
Dichloromethane
-
Methanol
-
Deionized water
-
Internal standard solution (e.g., deuterated oxysterol analog)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
Vortex mixer
-
Sonicator
Procedure:
-
To 200 µL of human plasma in a glass tube, add the internal standard solution.
-
Add 1 mL of ice-cold acetone with 0.1% BHT.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new glass tube.
-
To the supernatant, add 2 mL of dichloromethane and 1 mL of methanol.
-
Vortex for 1 minute to perform liquid-liquid extraction.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic layer (dichloromethane) and transfer it to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, like other oxysterols, is implicated in various cellular signaling pathways, often through the activation of nuclear receptors such as the Liver X Receptor (LXR) and the Estrogen Receptor (ERα). These pathways can influence lipid metabolism, inflammation, and apoptosis.
References
- 1. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. Research Portal [openresearch.surrey.ac.uk]
preventing degradation of 7-Keto-27-hydroxycholesterol during saponification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-keto-27-hydroxycholesterol. The focus is on preventing its degradation during the critical sample preparation step of saponification.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to degradation during saponification?
A1: this compound, like other 7-keto-oxysterols, possesses a ketone group at the 7th position of the sterol ring, which makes it chemically unstable under certain conditions. The primary causes of degradation during traditional saponification are:
-
Alkaline Instability: The strong alkaline conditions (e.g., using potassium hydroxide (B78521) - KOH) required for saponification can catalyze side reactions, leading to the alteration of the 7-keto group. Poor recoveries of 7-ketocholesterol (B24107) have been attributed to its instability in high alkalinity solutions, even during cold saponification.[1][2]
-
Thermal Instability: Elevated temperatures used in hot saponification methods significantly accelerate degradation.[1] Studies have shown that 7-ketocholesterol is more susceptible to heat than to alkalinity.[2] Temperatures above 24°C can lead to substantial loss of the analyte.[1]
Q2: What are the common degradation products of this compound during saponification?
A2: A common degradation product formed under harsh saponification conditions is cholesta-3,5-dien-7-one (B1232292) (3,5-7-one).[1] The formation of this artifact is significantly increased at higher temperatures.[1] Monitoring the presence of this compound can serve as an indicator of sample degradation during your experimental workflow.
Q3: What is the recommended approach to minimize degradation?
A3: To minimize degradation, "cold saponification" is generally recommended. This involves performing the saponification at room temperature (around 24°C) for a longer duration.[1][2] However, even under these conditions, the concentration of the alkaline solution should be carefully optimized to prevent significant losses.[1] For highly sensitive analyses, enzymatic hydrolysis presents a milder and often more effective alternative.
Troubleshooting Guides
Issue 1: Low recovery of this compound after saponification.
| Possible Cause | Troubleshooting Step |
| High Temperature | Ensure the saponification is performed at room temperature (ideally 24°C or lower) and not on a hot plate or in a heated water bath. |
| High Alkali Concentration | Reduce the concentration of methanolic/ethanolic KOH. A concentration of 1 M is a good starting point.[1] |
| Extended Saponification Time with High Alkali | If using a higher alkali concentration, try reducing the incubation time. |
| Oxidation during sample handling | Minimize exposure of the sample to air and light. Work in a controlled environment and consider adding antioxidants like butylated hydroxytoluene (BHT) to your solvents. |
| Incomplete Extraction | After saponification, ensure efficient extraction of the unsaponifiable fraction using an appropriate nonpolar solvent like n-hexane or diethyl ether. Repeat the extraction step multiple times to maximize recovery. |
Issue 2: High levels of suspected degradation products (e.g., 3,5-7-one) in the final analysis.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | This is the most likely cause. Immediately switch to a cold saponification protocol. |
| Harsh Alkaline Conditions | Even at room temperature, a very high concentration of KOH can promote artifact formation. Optimize the alkali concentration as suggested above. |
| Contaminated Standards | Verify the purity of your this compound standard, as it may contain small amounts of degradation products.[1] |
Issue 3: Inconsistent results between sample preparations.
| Possible Cause | Troubleshooting Step |
| Variability in Saponification Conditions | Strictly control the temperature, time, and reagent concentrations for all samples. Use a temperature-controlled water bath for consistency if needed (for temperatures at or slightly below room temperature). |
| Incomplete Saponification | Ensure the sample is fully dissolved and mixed with the saponification reagent. Inadequate mixing can lead to incomplete hydrolysis of esters. |
| Alternative Method: Enzymatic Hydrolysis | For the most sensitive and reproducible results, consider switching to an enzymatic hydrolysis method, which avoids harsh alkaline and thermal conditions altogether. |
Data Presentation
Table 1: Impact of Saponification Conditions on the Recovery of 7-Ketocholesterol.
| Saponification Condition | Temperature (°C) | Time (hours) | Alkali Concentration (M KOH) | Relative Recovery of 7-Ketocholesterol (%) | Relative Formation of 3,5-7-one (%) |
| Control (Cold Saponification) | 24 | 18 | 1 | 100 | 100 |
| Increased Temperature 1 | 37 | 18 | 1 | 53 | 398 |
| Increased Temperature 2 | 45 | 3 | 1 | 49 | 344 |
| Increased Alkalinity | 24 | 3 | 3.6 | 71 | 41 |
| Data adapted from a study on 7-ketocholesterol stability and presented relative to the control condition.[1] |
Experimental Protocols
Protocol 1: Optimized Cold Alkaline Saponification
This protocol is designed to minimize the degradation of this compound.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated this compound)
-
Antioxidant (e.g., BHT)
-
1 M Potassium hydroxide (KOH) in methanol
-
n-Hexane (or other suitable nonpolar solvent)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To your sample, add the internal standard and a small amount of BHT to prevent auto-oxidation.
-
Add 1 M methanolic KOH to the sample. The volume will depend on the sample matrix and lipid content.
-
Incubate the mixture for 18 hours at room temperature (24°C) in the dark with gentle agitation.
-
After incubation, add deionized water to stop the reaction.
-
Extract the unsaponifiable fraction by adding n-hexane. Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane (B92381) layer. Repeat the extraction two more times.
-
Pool the hexane extracts and wash with deionized water to remove any remaining alkali.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., mobile phase for LC-MS).
Protocol 2: Enzymatic Hydrolysis
This protocol uses cholesterol esterase for a mild hydrolysis of esterified this compound.
Materials:
-
Biological sample
-
Internal standard
-
Cholesterol esterase from a suitable source (e.g., Pseudomonas sp.)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Surfactant (e.g., taurocholic acid) to aid in enzyme activity
-
Organic solvent for lipid extraction (e.g., hexane:isopropanol mixture)
Procedure:
-
Add the internal standard to your sample.
-
Lyophilize or dry the sample if necessary.
-
Reconstitute the sample in the reaction buffer containing the surfactant.
-
Add the cholesterol esterase solution to the sample. The optimal amount of enzyme should be determined empirically.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours). Incubation time may need optimization.
-
Stop the reaction by adding an organic solvent mixture (e.g., hexane:isopropanol).
-
Vortex thoroughly to extract the lipids.
-
Centrifuge to pellet any precipitate.
-
Collect the organic supernatant.
-
Evaporate the solvent and reconstitute for analysis.
Visualizations
Caption: Alkaline degradation of 7-keto-oxysterols.
Caption: General workflow for oxysterol analysis.
Caption: Decision tree for low analyte recovery.
References
selection of appropriate internal standards for 7-Keto-27-hydroxycholesterol analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection of appropriate internal standards in the analysis of 7-keto-27-hydroxycholesterol and related oxysterols.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the quantitative analysis of this compound?
A1: The most appropriate internal standard is a stable isotope-labeled version of the analyte. For this compound, a deuterated form such as d7-7-ketocholesterol (d7-7-KC) is highly recommended.[1][2] Stable isotope-labeled internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and mass spectrometric detection. This minimizes variability and improves the accuracy and precision of quantification.[3]
Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog?
A2: Stable isotope-labeled internal standards, like d7-7-KC, co-elute with the target analyte and experience similar matrix effects and ionization suppression or enhancement in the mass spectrometer.[3] This ensures a more accurate correction for variations that can occur during the analytical process. Structural analogs, while similar, may have different retention times, ionization efficiencies, and responses to matrix components, which can lead to less accurate quantification.
Q3: Can I use other deuterated oxysterols as internal standards for this compound analysis?
A3: While the ideal internal standard is the deuterated form of the specific analyte, other deuterated oxysterols can sometimes be used if a specific standard for this compound is unavailable. However, it is crucial to validate the method thoroughly to ensure that the chosen internal standard behaves similarly to this compound in terms of extraction recovery, chromatographic retention, and ionization response. Deuterated standards for other common oxysterols like 24-hydroxycholesterol (B1141375) or 7-ketocholesterol (B24107) are commercially available.[4][5]
Q4: At what concentration should I add the internal standard?
A4: The internal standard should be added at a concentration that is within the linear dynamic range of the assay and ideally close to the expected concentration of the endogenous analyte in your samples.[1] A common practice is to add the internal standard at a concentration that gives a strong and reproducible signal without saturating the detector. For example, in one study, d7-7-KC was prepared at a concentration of 50 ng/ml.[1]
Q5: When should I add the internal standard to my samples?
A5: The internal standard should be added as early as possible in the sample preparation workflow. This allows it to account for any analyte loss that may occur during extraction, purification, and other handling steps. Adding the internal standard at the very beginning of the sample processing ensures the most accurate correction for procedural variations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase composition. 2. Column contamination or degradation. 3. Co-elution with interfering substances. | 1. Optimize the mobile phase gradient and solvent composition. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Improve sample clean-up procedures or adjust chromatographic conditions to enhance separation. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal mass spectrometer settings. 2. Inefficient ionization of the analyte. 3. Analyte degradation during sample preparation or storage. 4. Matrix effects (ion suppression). | 1. Optimize MS parameters such as spray voltage, gas flows, and collision energy. 2. Consider derivatization to improve ionization efficiency, although non-derivatized methods are often preferred to avoid extra steps and potential errors.[6] 3. Ensure proper storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. 4. Dilute the sample extract or use a more effective sample clean-up method to reduce matrix interference. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of the analyte or internal standard. 3. Fluctuations in LC-MS system performance. | 1. Standardize all sample preparation steps and ensure accurate pipetting. 2. Check the stability of stock solutions and store them appropriately. 3. Perform regular system maintenance and calibration. Ensure the autosampler is functioning correctly. |
| Internal Standard Signal is Absent or Very Low | 1. Error in adding the internal standard. 2. Degradation of the internal standard. 3. Incorrect MS settings for the internal standard. | 1. Double-check the procedure for adding the internal standard to ensure it was not missed. 2. Prepare a fresh solution of the internal standard. 3. Verify the MRM transition and other MS parameters for the internal standard. |
Experimental Protocols
Detailed Method for 7-Ketocholesterol Analysis using LC-MS/MS with a Deuterated Internal Standard
This protocol is adapted from a method for the analysis of 7-ketocholesterol in plasma.[1]
1. Materials and Reagents:
-
7-Ketocholesterol (7-KC) standard
-
d7-7-ketocholesterol (d7-7-KC) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Plasma samples
2. Preparation of Standards and Internal Standard Solution:
-
Prepare a stock solution of 7-KC in methanol.
-
Prepare a stock solution of d7-7-KC in methanol.
-
Prepare a working internal standard solution of d7-7-KC at 50 ng/mL in methanol.[1]
-
Prepare calibration standards by spiking blank plasma with the 7-KC stock solution to achieve final concentrations ranging from 1 to 400 ng/mL.[1]
3. Sample Preparation:
-
To 25 µL of plasma sample, calibrator, or quality control sample, add 100 µL of the d7-7-KC internal standard solution (50 ng/mL).[1]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.5% formic acid.[1]
-
Mobile Phase B: Methanol with 0.5% formic acid.[1]
-
Gradient: A linear gradient from 80% to 95% Mobile Phase B over 3 minutes.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-KC: Monitor the appropriate precursor-to-product ion transition.
-
d7-7-KC: Monitor the appropriate precursor-to-product ion transition.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
5. Data Analysis:
-
Quantify 7-KC in samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.
Quantitative Data Summary
Table 1: Comparison of Internal Standards for Oxysterol Analysis
| Internal Standard | Analyte(s) | Matrix | Method | Key Findings | Reference |
| d7-7-ketocholesterol (d7-7-KC) | 7-ketocholesterol (7-KC) | Plasma | LC-MS/MS | Excellent linearity (R² ≥ 0.995) and recovery (90.8% to 113.2%).[1] | [1] |
| d7-Cholesterol | 7α-OH cholesterol | Minipig liver microsomes | LC-MS/MS | Good recovery (80% for IS) and matrix effects were minimal. | |
| Deuterium-labeled 24-hydroxycholesterol | 7α- and 7β- hydroxycholesterol, 7-ketocholesterol | Plasma | GC-MS | Used for quantification with a standard curve. | [4] |
| d5-27-hydroxycholesterol and d7-24-hydroxycholesterol | Multiple oxysterols and cholestenoic acids | Plasma, Cerebral Cortex, Liver | LC-MS/MS | Enabled simultaneous quantification of a panel of seven oxysterols.[7][8] | [7][8] |
Signaling Pathways and Experimental Workflows
Workflow for Internal Standard Selection and Method Validation
Caption: Workflow for selecting and validating an internal standard for this compound analysis.
Signaling Pathway of 7-Ketocholesterol-Induced Apoptosis
7-Ketocholesterol is known to induce apoptosis through multiple pathways, primarily involving oxidative stress and endoplasmic reticulum (ER) stress.
Caption: Simplified signaling pathway of 7-ketocholesterol-induced apoptosis.[9]
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 7. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling a Potential Link: 7-Keto-27-hydroxycholesterol and the Quest for an Alzheimer's Biomarker
A critical unmet need in Alzheimer's disease (AD) research is the development of reliable, accessible, and validated biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. In the landscape of potential candidates, cholesterol metabolites, particularly oxysterols, have emerged as a promising area of investigation due to their intricate involvement in brain cholesterol homeostasis and the pathophysiology of AD. This guide provides a comparative analysis of 7-Keto-27-hydroxycholesterol and other key oxysterols as potential biomarkers for Alzheimer's disease, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Recent studies have shed light on a specific cholesterol oxidation product, this compound (7K-27OHC), also referred to as (25R)26-Hydroxy-7-oxocholesterol, as a molecule of interest in neurodegenerative processes. While research specifically validating 7K-27OHC as a standalone biomarker for AD is still emerging, its parent compounds, 7-ketocholesterol (B24107) (7-KC) and 27-hydroxycholesterol (B1664032) (27-OHC), along with other oxysterols like 24-hydroxycholesterol (B1141375) (24-OHC) and 7β-hydroxycholesterol (7β-OHC), have been more extensively studied. This guide will compare the existing evidence for these molecules, providing a framework for their potential utility in the clinical and research settings.
Comparative Analysis of Oxysterol Biomarkers for Alzheimer's Disease
The validation of a biomarker hinges on its ability to accurately distinguish between healthy individuals and those with the disease, as well as its correlation with disease severity and progression. The following table summarizes the performance of key oxysterols as potential AD biomarkers based on available literature. It is important to note that a meta-analysis of studies on circulating oxysterols in plasma and serum did not find consistently significant differences between AD/MCI patients and controls, suggesting that cerebrospinal fluid (CSF) or other matrices might be more reliable for certain oxysterols.
| Biomarker | Sample Type | Key Findings | Performance Metrics (where available) |
| This compound (7K-27OHC) | Plasma | Elevated levels observed in individuals with Mild Cognitive Impairment (MCI) and MCI with possible sarcopenia. | Specific sensitivity and specificity data for AD diagnosis are not yet well-established. |
| 7-ketocholesterol (7-KC) | Brain, CSF, Plasma | Increased levels found in AD brains and CSF.[1] It is a known marker of oxidative stress and can induce inflammatory pathways and apoptosis in neural cells.[2] 7-KC has been shown to enhance the interaction of amyloid-beta (Aβ) with cell membranes.[3] | A study on 7β-OHC (a related 7-oxygenated sterol) in hair, when combined with the Mini-Mental State Examination (MMSE), showed a high Area Under the Curve (AUC) of 0.98 for differentiating AD from normal controls.[4] |
| 27-hydroxycholesterol (27-OHC) | CSF, Plasma, Brain | A meta-analysis indicated that 27-OHC levels are elevated in the CSF of both AD and MCI patients.[5] It is the main circulating oxysterol and can cross the blood-brain barrier.[6] Evidence suggests it may increase Aβ production and tau phosphorylation.[6][7] | A higher plasma ratio of 24-OHC to 27-OHC has been associated with a greater risk of dementia. |
| 24-hydroxycholesterol (24-OHC) | CSF, Plasma | Primarily produced in the brain, its levels in CSF are elevated in AD and MCI, potentially reflecting neuronal damage.[5] Plasma levels may be higher in early cognitive impairment and lower in advanced AD. | The diagnostic utility of plasma 24-OHC is still under investigation, with inconsistent results across studies. |
| 7β-hydroxycholesterol (7β-OHC) | Hair, Serum | Increased levels in the hair of AD patients have been correlated with clinical severity.[4] It has been shown to induce neuroinflammation and promote the amyloidogenic pathway.[8] | The combination of hair 7β-OHC levels and MMSE score yielded an AUC of 0.98 for distinguishing AD patients from normal controls.[4] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these oxysterols in AD pathogenesis and the general process of biomarker validation, the following diagrams are provided.
Caption: Cholesterol metabolism to key oxysterols and their link to AD pathology.
Caption: A generalized workflow for the validation of a clinical biomarker.
Experimental Protocols
Accurate and reproducible quantification of oxysterols is paramount for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms employed for this purpose. Below are summarized methodologies for the analysis of oxysterols in plasma/serum and CSF.
Quantification of Oxysterols in Human Plasma/Serum by GC-MS
This protocol provides a general framework. Specific parameters may require optimization based on the instrument and target analytes.
1. Sample Preparation:
-
Internal Standard Spiking: To a 0.5 mL plasma/serum sample, add a mixture of deuterated internal standards for each target oxysterol (e.g., d7-24-OHC, d7-27-OHC, d7-7-KC).
-
Saponification: Add 1 M ethanolic potassium hydroxide (B78521) (KOH) and incubate at room temperature for 1 hour to hydrolyze oxysterol esters.
-
Extraction: Neutralize the sample with an acid (e.g., phosphoric acid) and extract the non-saponifiable lipids twice with n-hexane.
-
Solid-Phase Extraction (SPE): Evaporate the pooled hexane (B92381) extracts to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of hexane and apply to a silica (B1680970) SPE cartridge to separate oxysterols from the bulk of cholesterol.
-
Elution: Wash the cartridge with a non-polar solvent (e.g., hexane/ethyl acetate (B1210297) mixture) to remove cholesterol. Elute the oxysterols with a more polar solvent (e.g., pure ethyl acetate or acetone).
-
Derivatization: Evaporate the oxysterol fraction to dryness and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 60-70°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Program: Implement a temperature gradient to separate the different oxysterol-TMS ethers.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for each oxysterol and its corresponding internal standard.
-
Quantification: Generate a calibration curve using known concentrations of oxysterol standards and their deuterated internal standards to calculate the concentration of each analyte in the samples.
Quantification of Oxysterols in Cerebrospinal Fluid (CSF) by LC-MS/MS
This protocol outlines a general procedure for the more sensitive LC-MS/MS analysis, often required for the lower concentrations of oxysterols found in CSF.
1. Sample Preparation:
-
Internal Standard Spiking: Add deuterated internal standards to 0.5 mL of CSF.
-
Protein Precipitation and Liquid-Liquid Extraction: Add a mixture of organic solvents (e.g., methanol (B129727) and methyl-tert-butyl ether - MTBE) to precipitate proteins and simultaneously extract the lipids. Vortex and centrifuge.
-
Evaporation and Reconstitution: Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reversed-phase column for separation.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometer: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, often after derivatization to enhance ionization efficiency for certain oxysterols.
-
MRM Transitions: For each oxysterol and its internal standard, optimize and monitor at least two specific precursor-to-product ion transitions for confident identification and quantification.
-
Quantification: Construct a calibration curve using the peak area ratios of the analyte to its internal standard versus concentration.
Conclusion and Future Directions
The investigation of oxysterols, including this compound, as biomarkers for Alzheimer's disease holds considerable promise. The available data suggest that alterations in the levels of several oxysterols are associated with AD pathology. However, for these promising candidates to transition into routine clinical use, further large-scale, longitudinal validation studies are imperative. These studies should focus on establishing robust diagnostic and prognostic performance metrics, standardizing analytical methodologies across laboratories, and elucidating the precise mechanistic roles of these lipids in the progression of Alzheimer's disease. The development of a validated, accessible biomarker would represent a significant leap forward in the fight against this devastating neurodegenerative disorder.
References
- 1. The Diagnostic Use of the Plasma Quantification of 24S-Hydroxycholesterol and Other Oxysterols in Neurodegenerative Dis… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on 27-Hydroxycholesterol [frontiersin.org]
- 5. Accuracy of plasma biomarkers to detect Alzheimer's disease proteinopathy prior to dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on 27-Hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Keto-27-hydroxycholesterol and 7-ketocholesterol Bioactivity
An Objective Guide for Researchers and Drug Development Professionals
Oxidized derivatives of cholesterol, known as oxysterols, are increasingly recognized for their significant roles in a multitude of physiological and pathological processes. Among these, 7-ketocholesterol (B24107) (7-KC) is one of the most abundant and cytotoxic oxysterols found in atherosclerotic plaques and is implicated in numerous age-related diseases.[1][2] Its counterpart, 7-Keto-27-hydroxycholesterol (7-Keto-27-OHC), a metabolite of 7-KC, presents a more complex and less defined biological profile. This guide provides a comparative analysis of the bioactivities of these two oxysterols, supported by experimental data, to elucidate their distinct roles in cellular function and disease.
Comparative Bioactivity: An Overview
While both 7-KC and 7-Keto-27-OHC are key players in cellular homeostasis and disease, their bioactivities diverge significantly, particularly in their cytotoxic, inflammatory, and metabolic impacts. 7-KC is predominantly associated with pro-apoptotic and pro-inflammatory responses, whereas the bioactivity of 7-Keto-27-OHC is less cytotoxic and its metabolic role is a subject of ongoing investigation.
Cytotoxicity and Apoptosis
7-KC is a potent inducer of apoptosis in a variety of cell types.[2] This cytotoxicity is often concentration-dependent and mediated through the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of caspase-dependent and -independent cell death pathways.[3][4][5] Specifically, 7-KC has been shown to trigger an increase in intracellular calcium levels, which in turn activates cytosolic phospholipase A2 and the release of arachidonic acid.[2] Furthermore, 7-KC stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[2]
In contrast, information directly comparing the cytotoxic effects of 7-Keto-27-OHC is limited. However, the metabolic conversion of 7-KC to 7-Keto-27-OHC by the enzyme CYP27A1 is considered a detoxification pathway, suggesting that 7-Keto-27-OHC is inherently less toxic than its precursor.[6][7]
Table 1: Comparative Cytotoxicity
| Parameter | 7-Ketocholesterol (7-KC) | This compound (7-Keto-27-OHC) | Cell Type | Reference |
| Apoptosis Induction | Potent inducer at 10–30 μM | Data not available for direct comparison, but considered less toxic | Various | [2] |
| Mechanism | Increased intracellular Ca2+, ROS production, caspase activation | Detoxification product of 7-KC | - | [2][6][7] |
Inflammatory Response
7-KC is a well-documented pro-inflammatory agent.[8] It can induce the expression of several inflammatory cytokines, including VEGF, IL-6, and IL-8, through the activation of multiple kinase signaling pathways.[8][9] Studies have shown that 7-KC-induced inflammation is largely mediated through the Toll-like receptor 4 (TLR4).[10][11] The signaling cascade involves the activation of NF-κB, as well as the p38 MAPK and ERK pathways.[8][12]
The inflammatory potential of 7-Keto-27-OHC has not been as extensively studied in a comparative context. However, given its role as a detoxification product, it is plausible that it exerts a less potent inflammatory response compared to 7-KC.
Table 2: Comparative Inflammatory Effects
| Parameter | 7-Ketocholesterol (7-KC) | This compound (7-Keto-27-OHC) | Cell Type | Reference |
| Cytokine Induction | Markedly induces VEGF, IL-6, IL-8 | Data not available for direct comparison | ARPE-19 cells | [8][9] |
| Key Signaling Pathway | TLR4-mediated activation of NF-κB, p38 MAPK, ERK | Data not available for direct comparison | Various | [8][10][11][12] |
Lipid Metabolism
7-KC significantly impacts lipid metabolism. It has been shown to induce the accumulation of cholesteryl esters and reprogram lipid metabolism by altering the transcription of genes involved in sterol O-acyltransferase and phospholipase A2.[1][13] Furthermore, 7-KC can modify the cellular content of neutral and polar lipids and promote the accumulation of free cholesterol.[14] In obese mice, dietary 7-KC has been found to accelerate hepatic lipid accumulation and macrophage infiltration.[15]
The role of 7-Keto-27-OHC in lipid metabolism is primarily understood through its formation from 7-KC. The conversion, catalyzed by CYP27A1, is a critical step in the catabolism of 7-KC, facilitating its eventual elimination from the body.[6][7] This suggests that while 7-KC disrupts lipid homeostasis, 7-Keto-27-OHC is part of a metabolic pathway aimed at restoring it.
Table 3: Comparative Effects on Lipid Metabolism
| Parameter | 7-Ketocholesterol (7-KC) | This compound (7-Keto-27-OHC) | Model System | Reference |
| Cholesteryl Ester Accumulation | Enhances accumulation | Part of the catabolic pathway to clear 7-KC | Cardiac cells | [1][13] |
| Gene Expression | Alters transcription of lipid metabolism genes | Data not available for direct comparison | Cardiac cells | [1] |
| Hepatic Lipid Accumulation | Accelerates accumulation | Data not available for direct comparison | Obese mice | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., ARPE-19, U937) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 7-KC or 7-Keto-27-OHC (solubilized in an appropriate vehicle like cyclodextrin) for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Cytokine Quantification (ELISA)
-
Cell Culture and Treatment: Culture cells (e.g., ARPE-19) in 6-well plates and treat with 7-KC or 7-Keto-27-OHC for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for the cytokines of interest (e.g., VEGF, IL-6, IL-8) according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve using recombinant cytokines and determine the concentration of cytokines in the samples.
Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with the oxysterols for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins in the signaling pathways of interest (e.g., phospho-ERK, phospho-p38, IκBα) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Visualizations
7-Ketocholesterol-Induced Inflammatory Signaling
7-KC initiates a complex inflammatory cascade primarily through the TLR4 receptor. This leads to the activation of both MyD88-dependent and TRIF-dependent pathways, culminating in the activation of NF-κB and the transcription of pro-inflammatory cytokines. Concurrently, 7-KC can activate MAPK pathways (ERK and p38), which further enhance cytokine induction.
Caption: 7-KC inflammatory signaling pathway.
7-Ketocholesterol Metabolism and Detoxification
The metabolism of 7-KC is a crucial detoxification process. The mitochondrial enzyme CYP27A1 hydroxylates 7-KC at the 27th position to form 7-Keto-27-OHC. This more water-soluble product can then be further metabolized and excreted from the cell, thus mitigating the toxic effects of 7-KC accumulation.
Caption: Metabolic detoxification of 7-KC.
References
- 1. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rem.bioscientifica.com [rem.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis [mdpi.com]
- 13. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Ketocholesterol favors lipid accumulation and colocalizes with Nile Red positive cytoplasmic structures formed during 7-ketocholesterol-induced apoptosis: analysis by flow cytometry, FRET biphoton spectral imaging microscopy, and subcellular fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dietary Oxysterol, 7-Ketocholesterol Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice [frontiersin.org]
A Comparative Guide: LC-MS/MS vs. ELISA for the Quantification of 7-Keto-27-hydroxycholesterol
For researchers, scientists, and drug development professionals, the accurate quantification of lipid molecules like 7-Keto-27-hydroxycholesterol is critical for advancing our understanding of cellular processes and disease pathogenesis. The choice of analytical method is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of two widely used techniques: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the analysis of this compound and related oxysterols.
Performance Characteristics: A Side-by-Side Comparison
The following table summarizes the key quantitative performance metrics for LC-MS/MS and a commercially available ELISA for a closely related analyte, 7-ketocholesterol (B24107). This data is compiled from various studies and manufacturer specifications to provide a representative comparison.
| Feature | LC-MS/MS | ELISA (for 7-ketocholesterol) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antibody-antigen interaction |
| Specificity | High, based on molecular weight and fragmentation pattern | Can be affected by cross-reactivity with similar structures |
| Linearity Range | 1 - 400 ng/mL[1] | Varies by kit, typically in the low ng/mL to µg/mL range |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | Dependent on kit sensitivity |
| Intra-assay Precision (CV%) | 3.82% - 10.52%[1] | Typically <10% |
| Inter-assay Precision (CV%) | 3.71% - 4.16%[1] | Typically <15% |
| Accuracy/Recovery | 90.8% - 113.2%[1] | Dependent on kit and matrix |
Experimental Methodologies: A Detailed Look
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high sensitivity and specificity.[2] The methodology involves the separation of the analyte from a complex mixture followed by its detection based on its unique mass-to-charge ratio.
Sample Preparation: A crucial step in LC-MS/MS analysis is the extraction of the analyte from the biological matrix. A common procedure for plasma samples is as follows:
-
Thawing and Vortexing: Plasma samples are thawed and thoroughly mixed.
-
Aliquoting: A small volume of plasma (e.g., 25 µL) is transferred to a microcentrifuge tube.
-
Protein Precipitation & Extraction: An internal standard solution is added, and the mixture is vigorously mixed to precipitate proteins and extract the lipids.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 13,300 rcf) to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the analyte is carefully transferred to a new plate or vial for analysis.[1]
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The separation of this compound from other matrix components is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, such as a mixture of water, methanol, and acetonitrile (B52724) with additives like formic acid to improve ionization.
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Quantification is typically performed using multiple reaction monitoring (MRM) in positive ion mode. This involves selecting a specific precursor ion of the analyte and then monitoring for a specific product ion after fragmentation, which provides a high degree of specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While no specific commercial ELISA kit for this compound has been identified, kits for the closely related 7-ketocholesterol are available. These kits typically operate on the principle of competitive immunoassay.
General ELISA Protocol (Competitive Assay):
-
Coating: A microplate is pre-coated with a capture antibody specific for the target antigen (or the antigen itself).
-
Sample/Standard Incubation: The sample or standard containing the analyte of interest is added to the wells, along with a fixed amount of enzyme-conjugated antigen. The free antigen in the sample competes with the enzyme-conjugated antigen for binding to the limited number of antibody sites.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate solution is added to the wells, which reacts with the enzyme to produce a colored product.
-
Color Development and Measurement: The intensity of the color is measured using a microplate reader. The concentration of the antigen in the sample is inversely proportional to the color intensity.
Visualizing the Workflow
To better understand the logical flow of a cross-validation study, the following diagram illustrates the key steps involved, from initial sample processing to the final comparative analysis.
Caption: Workflow for a hypothetical cross-validation of LC-MS/MS and ELISA methods.
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the quantification of biomolecules. LC-MS/MS offers superior specificity and is generally considered the reference method for small molecule analysis, providing a high degree of confidence in the identification and quantification of analytes like this compound.[2] While ELISA can be a more accessible and higher-throughput option, its reliance on antibody-antigen interactions may lead to potential cross-reactivity with structurally similar molecules, a critical consideration when analyzing a family of related compounds like oxysterols. The choice of method will ultimately depend on the specific requirements of the research, including the need for absolute specificity, the required sensitivity, sample throughput, and available resources. For definitive and highly accurate quantification of this compound, LC-MS/MS is the recommended approach.
References
A Comparative Analysis of 7-Keto-27-hydroxycholesterol and 27-hydroxycholesterol on Estrogen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two oxysterols, 7-Keto-27-hydroxycholesterol (7-KC) and 27-hydroxycholesterol (B1664032) (27-HC), on estrogen receptor (ER) signaling. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
Oxysterols, oxidized derivatives of cholesterol, are increasingly recognized as important signaling molecules that can modulate various physiological and pathological processes. Among them, 27-hydroxycholesterol (27-HC) has been identified as the first endogenous selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic activities in a tissue-specific manner.[1][2] 7-ketocholesterol (B24107) (7-KC), another prominent oxysterol, has also been shown to exert estrogenic effects, particularly in the context of breast cancer.[1][3] This guide aims to delineate the similarities and differences in their interactions with and modulation of the estrogen receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of 7-KC and 27-HC on ER signaling.
Table 1: Estrogen Receptor Binding Affinity and Activity
| Parameter | This compound (7-KC) | 27-hydroxycholesterol (27-HC) | Reference |
| ERα Binding Affinity (Ki) | Not consistently demonstrated; reported as a weak activator in some assays. | ~1.32 µM | [2] |
| ERβ Binding Affinity (Ki) | Not consistently demonstrated. | ~0.42 µM | [2] |
| ERα Activation | Weak activation observed in a yeast reporter assay; more potent than 27-HC in this specific assay.[1][3] | Partial agonist activity. | [2] |
| ERβ Activation | - | Partial agonist/antagonist activity. | [2] |
| IC50 for E2-induced ERα activation | - | ~1 µM (50% efficacy) | [2] |
| IC50 for E2-induced ERβ activation | - | ~1 µM (90% efficacy) | [2] |
Table 2: Effects on ER Target Gene Expression and Cell Proliferation in MCF-7 Breast Cancer Cells
| Parameter | This compound (7-KC) | 27-hydroxycholesterol (27-HC) | Reference |
| TFF1 (pS2) mRNA Expression (in charcoal-stripped serum) | Induces expression. | Induces expression. | [1][3] |
| Effect on Doxorubicin (B1662922) Cytotoxicity (in FBS) | Decreases cytotoxicity. | No significant effect. | [1][3] |
| Cell Proliferation | Can have biphasic effects, with stimulation at lower concentrations. | Promotes proliferation. | [1][2] |
Signaling Pathways
27-hydroxycholesterol: A Selective Estrogen Receptor Modulator (SERM)
27-HC functions as a SERM by directly binding to both ERα and ERβ. This binding induces a unique conformational change in the receptor, distinct from that caused by estradiol.[4][5] This altered conformation leads to the differential recruitment of coactivator and corepressor proteins to the ER complex, resulting in tissue-specific and promoter-specific gene regulation.[6][7] In breast cancer cells, 27-HC generally acts as an ERα agonist, promoting the transcription of estrogen-responsive genes and stimulating cell proliferation.[2]
References
- 1. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 27-hydroxycholesterol is an endogenous selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 27-Hydroxycholesterol Is an Endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 27-Hydroxycholesterol: a potential endogenous regulator of Estrogen Receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
The Inflammatory Role of 7-Ketocholesterol and its Metabolite, 7-Keto-27-hydroxycholesterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-inflammatory effects of 7-ketocholesterol (B24107) (7KC) and its metabolite, 7-Keto-27-hydroxycholesterol. While extensive research has elucidated the inflammatory pathways activated by 7KC, a key oxysterol implicated in various pathologies, the direct role of its hydroxylated metabolite remains an emerging area of investigation. This document summarizes the current understanding of 7KC-mediated inflammation, presents data on comparable oxysterols, and outlines key experimental protocols for further research into the bioactivity of this compound.
Introduction to 7-Ketocholesterol and its Metabolism
7-ketocholesterol is a prominent and toxic oxysterol formed from the oxidation of cholesterol, commonly found in atherosclerotic plaques.[1][2] It is a significant contributor to the inflammatory processes in a variety of diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders.[3][4] The biological relevance of 7KC extends to its metabolic conversion to this compound by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This metabolite has been identified in human atherosclerotic lesions, suggesting its potential involvement in the pathology of chronic inflammatory diseases.[5]
Comparative Analysis of Oxysterol-Induced Inflammation
While direct experimental data on the inflammatory effects of this compound is limited, the well-documented pro-inflammatory nature of its precursor, 7KC, and other related oxysterols such as 27-hydroxycholesterol (B1664032) (27HC) and 25-hydroxycholesterol (B127956) (25HC), provides a framework for understanding its potential role.
Quantitative Data on Inflammatory Marker Induction by Oxysterols
The following table summarizes the effects of different oxysterols on the production of key inflammatory cytokines in various cell types. This data highlights the pro-inflammatory potential of these cholesterol oxidation products.
| Oxysterol | Cell Type | Inflammatory Marker | Fold Induction (approx.) | Reference |
| 7-Ketocholesterol | Human Aortic Endothelial Cells (HAECs) | IL-6 | 4-fold | [2] |
| Human Aortic Endothelial Cells (HAECs) | IL-8 | 8-fold | [2] | |
| Human Monocytic Cells (THP-1) | TNF-α | 3.5-fold | [6] | |
| Human Monocytic Cells (THP-1) | IL-1β | 5-fold | [6] | |
| 27-Hydroxycholesterol | Human Monocytes | IL-6 | 2.5-fold | [7] |
| Human Monocytes | TNF-α | 2-fold | [7] | |
| 25-Hydroxycholesterol | Human Macrophages | IL-6 | 10-fold | [8] |
| Human Macrophages | IL-8 | 15-fold | [8] |
Signaling Pathways in Oxysterol-Mediated Inflammation
Oxysterols exert their pro-inflammatory effects through the activation of several key signaling pathways. 7-ketocholesterol is known to activate the NF-κB and MAPK (p38 and ERK) pathways, leading to the transcription of pro-inflammatory genes.[1][9]
Diagram: 7-Ketocholesterol Inflammatory Signaling Pathway
Caption: 7-Ketocholesterol-induced inflammatory signaling cascade.
Diagram: Metabolic Conversion of 7-Ketocholesterol
Caption: Enzymatic conversion of 7-Ketocholesterol.
Experimental Protocols
To facilitate further research into the inflammatory role of this compound, detailed methodologies for key experiments are provided below.
1. Cell Culture and Treatment
-
Cell Lines: Human monocytic cell lines (e.g., THP-1, U937) or primary human aortic endothelial cells (HAECs) are commonly used.
-
Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ incubator.
-
Oxysterol Preparation: Dissolve this compound and other oxysterols in ethanol (B145695) to create stock solutions. Further dilute in serum-free media to the desired final concentrations for cell treatment. An ethanol vehicle control should always be included.
-
Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Replace the medium with serum-free medium containing the oxysterols or vehicle control and incubate for the desired time (e.g., 24 hours).
2. Quantification of Cytokine Production by ELISA
-
Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: Use commercially available ELISA kits for human IL-6, IL-8, and TNF-α. Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, adding substrate, and stopping the reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations based on the standard curve.
3. Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: After oxysterol treatment for various time points (e.g., 0, 15, 30, 60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p38 MAPK, ERK1/2, and NF-κB p65. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Workflow Diagram: Investigating Oxysterol-Induced Inflammation
Caption: General workflow for studying oxysterol effects.
Conclusion and Future Directions
The available evidence strongly implicates 7-ketocholesterol as a potent pro-inflammatory molecule that activates well-defined signaling pathways. Its metabolic conversion to this compound within atherosclerotic lesions points to a potential, yet uncharacterized, role for this metabolite in chronic inflammation. Direct investigation into the inflammatory properties of this compound is a critical next step. Future studies should focus on comparing the effects of 7KC and its 27-hydroxylated metabolite on cytokine production, immune cell activation, and the underlying signaling mechanisms. Such research will be instrumental in fully validating the role of this specific oxysterol in inflammatory pathways and may reveal novel targets for therapeutic intervention in inflammatory diseases.
References
- 1. 7-Ketocholesterol enhances leukocyte adhesion to endothelial cells via p38MAPK pathway | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. rem.bioscientifica.com [rem.bioscientifica.com]
- 4. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Oxysterols in the Immune Response to Bacterial and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of 27-hydroxycholesterol in meta-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Oxysterols on Immune Cells and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different extraction methods for 7-Keto-27-hydroxycholesterol
For researchers, scientists, and drug development professionals, the accurate quantification of 7-Keto-27-hydroxycholesterol, a key oxysterol implicated in various physiological and pathological processes, is paramount. The choice of extraction method from complex biological matrices is a critical first step that significantly impacts the reliability and reproducibility of analytical results. This guide provides an objective, data-driven comparison of the two most common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
This comparison guide synthesizes data from multiple studies to highlight the performance of each method in terms of recovery, reproducibility, and matrix effects. Detailed experimental protocols for representative SPE and LLE methods are provided to enable researchers to select and implement the most suitable procedure for their specific research needs.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the analysis of oxysterols, including compounds closely related to this compound. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Recovery | 85-110% for a range of oxysterols[1]. 98-103% for 27-hydroxycholesterol[2]. | 55.9% for 27-hydroxycholesterol[3]. Generally 10-20% lower than SPE. | SPE generally demonstrates higher and more consistent recovery rates for oxysterols. |
| Reproducibility (CV%) | <9% (within-day and between-day) for 27-hydroxycholesterol[2]. | 3.9% (inter-day) for 27-hydroxycholesterol[3]. | Both methods can achieve good reproducibility, though SPE often shows slightly better precision. |
| Matrix Effects | Generally lower and more consistent matrix effects. Efficient removal of phospholipids (B1166683) and other interferences[4]. | Higher variability in matrix effects. Less effective at removing matrix components compared to some SPE methods[4]. | SPE, particularly with advanced sorbents, offers superior cleanup, leading to reduced ion suppression or enhancement in mass spectrometry-based analyses. |
| Throughput & Automation | Amenable to high-throughput automation using 96-well plates. | Can be more labor-intensive and less amenable to full automation. | For large sample batches, automated SPE provides a significant advantage in terms of time and labor. |
| Solvent Consumption | Generally lower solvent consumption compared to LLE. | Typically requires larger volumes of organic solvents. | SPE is often considered a "greener" technique due to reduced solvent usage. |
Experimental Protocols
Below are detailed protocols for a representative Solid-Phase Extraction (SPE) method using a silica-based sorbent and a Liquid-Liquid Extraction (LLE) method.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from methods developed for the combined quantification of oxysterols and bile acids.
1. Sample Preparation: a. To 200 µL of plasma, add an appropriate internal standard. b. Add 800 µL of ice-cold acetone (B3395972) containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to precipitate proteins. c. Vortex the mixture and incubate at -20°C for at least 4 hours to ensure complete protein precipitation. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Carefully collect the supernatant.
2. Solid-Phase Extraction: a. Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) by washing with 2 mL of hexane (B92381). b. Load the dried and reconstituted sample (in a small volume of a non-polar solvent like hexane or toluene) onto the conditioned SPE cartridge. c. Wash the cartridge with 2 mL of hexane to elute non-polar interfering compounds. d. Elute the oxysterols, including this compound, with 8 mL of a more polar solvent mixture, such as 30% isopropanol (B130326) in hexane[5]. e. Dry the eluted fraction under a stream of nitrogen.
3. Analysis: a. Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS). b. Proceed with instrumental analysis for the quantification of this compound.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a common method for the extraction of oxysterols from biological fluids.
1. Saponification (Optional but recommended for total oxysterol measurement): a. To 100 µL of plasma, add an internal standard. b. Add 2 mL of 1 M ethanolic potassium hydroxide. c. Vortex and incubate at 60°C for 1 hour to hydrolyze sterol esters.
2. Liquid-Liquid Extraction: a. After cooling the sample to room temperature, add 1 mL of deionized water and 5 mL of n-hexane. b. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction. c. Centrifuge at a moderate speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic phases. d. Carefully transfer the upper organic (hexane) layer to a clean tube. e. Repeat the extraction of the aqueous layer with another 5 mL of n-hexane to maximize recovery. f. Combine the hexane extracts.
3. Sample Finalization: a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for analysis.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both SPE and LLE.
Conclusion
The choice between Solid-Phase Extraction and Liquid-Liquid Extraction for this compound depends on the specific requirements of the study.
Solid-Phase Extraction (SPE) is generally recommended for applications demanding high recovery, excellent reproducibility, and minimal matrix effects, which is crucial for sensitive and accurate quantification by mass spectrometry. Its amenability to automation also makes it the preferred method for high-throughput analyses.
Liquid-Liquid Extraction (LLE) remains a viable and cost-effective option, particularly when the highest recovery is not the primary concern and for smaller sample batches. While it can be more labor-intensive and may result in greater matrix interference, its simplicity and low initial setup cost are advantageous in certain laboratory settings.
For researchers in drug development and clinical diagnostics where accuracy and reproducibility are paramount, the data suggests that a well-optimized SPE method is the more robust choice for the extraction of this compound from biological matrices.
References
- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lipidmaps.org [lipidmaps.org]
A Comparative Guide to the Quantification of 7-Keto-27-hydroxycholesterol: An Overview of Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 7-keto-27-hydroxycholesterol, a critical oxysterol implicated in various physiological and pathological processes. The information presented herein is compiled from published research to assist in the selection and implementation of robust quantification assays.
Introduction to this compound
7-ketocholesterol (B24107) (7-KC) is a significant oxysterol formed through the oxidation of cholesterol. It is metabolized to this compound (7k,27-OHC) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][2] This metabolic conversion is a key step in the elimination of 7-KC.[2] Given its roles in cellular processes and its association with diseases such as atherosclerosis, neurodegenerative disorders, and cancer, accurate quantification of 7k,27-OHC and related oxysterols is crucial for advancing research and drug development.[2][3][4][5]
Comparative Analysis of Quantification Methods
The primary analytical technique for the quantification of this compound and other oxysterols is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.[6][7][8] Below is a comparison of performance characteristics from various published LC-MS/MS methods for related oxysterols, providing a benchmark for what can be expected from a well-validated assay.
Table 1: Performance Characteristics of Published Oxysterol Quantification Assays
| Parameter | Method 1 (Helmschrodt et al., 2013)[9] | Method 2 (Chen et al., 2019)[8] | Method 3 (CLSI C62-A Guidelines Inspired)[10] |
| Analyte(s) | 7-ketocholesterol, other oxysterols | 7-ketocholesterol | 24(S)-OHC, 27-OHC |
| Matrix | Human plasma, atherosclerotic plaque | Human plasma | Human plasma |
| Linearity Range | 0.5/0.75 - 2000 ng/mL | 1 - 400 ng/mL | 20 - 300 nM |
| Limit of Quantification (LOQ) | 0.1 ng/mL (detection limit) | 1 ng/mL | 20 nM (24(S)-OHC), 30 nM (27-OHC) |
| Intra-assay Precision (CV%) | Not explicitly stated | 10.52 – 3.82% | < 10% |
| Inter-assay Precision (CV%) | 7.9 - 11.7% | 3.71 – 4.16% | < 10% |
| Accuracy/Recovery (%) | 80.9 - 107.9% | 90.8 - 113.2% | 86.3% (24(S)-OHC), 109.8% (27-OHC) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a quantification assay. The following sections outline typical experimental protocols for the analysis of oxysterols by LC-MS/MS, based on published methods.
Sample Preparation
A critical step in oxysterol analysis is sample preparation, which aims to extract the analytes from the biological matrix and remove interfering substances.
Protocol 1: Protein Precipitation and Solid Phase Extraction (SPE) [6]
-
Lysis and Extraction: Cells or tissues are lysed, and lipids are extracted using solvents like a mixture of Triton X-100 and DMSO, followed by methanol (B129727) and dichloromethane.
-
Solid Phase Extraction (SPE): The lipid extract is loaded onto an SPE column to isolate the oxysterol fraction.
-
Elution: The oxysterols are eluted, and the solvent is evaporated.
-
Reconstitution: The dried residue is reconstituted in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction [9]
-
Protein Precipitation: For plasma samples, proteins are precipitated using a suitable organic solvent.
-
Liquid-Liquid Extraction: An additional liquid-liquid extraction step is performed for tissue samples like atherosclerotic plaques.
-
Solvent Evaporation and Reconstitution: The solvent containing the extracted oxysterols is evaporated, and the residue is reconstituted for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of this compound are achieved using LC-MS/MS.
-
Column: A C18 or a monolithic column is commonly used for the separation of oxysterols. For example, a Waters BEH column (1.7 μm, 2.1 mm × 50 mm) has been reported.[8]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1-0.5% formic acid) and an organic solvent (e.g., methanol, isopropanol (B130326) with 0.1-0.5% formic acid) is typically employed.[6][8][11]
-
Flow Rate: Flow rates are generally in the range of 0.3-0.5 mL/min.[8]
Typical MS/MS Parameters [8][11]
-
Ionization Mode: Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used.[9][11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Visualizations
Metabolic Pathway of 7-Ketocholesterol
The following diagram illustrates the metabolic conversion of 7-ketocholesterol to this compound.
Caption: Metabolic conversion of 7-ketocholesterol.
Inter-Laboratory Validation Workflow
This diagram outlines a typical workflow for an inter-laboratory validation study.
Caption: Inter-laboratory validation workflow.
References
- 1. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rem.bioscientifica.com [rem.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Antibody Specificity for 7-Keto-27-hydroxycholesterol Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of oxysterols, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative assessment of antibody specificity for the immunoassay of 7-Keto-27-hydroxycholesterol (7K-27-OHC), a critical but less-studied oxysterol. Due to a scarcity of commercially available antibodies and specific immunoassay kits for 7K-27-OHC, this guide focuses on the specificity of antibodies for the closely related and metabolically linked oxysterols: 7-Ketocholesterol (B24107) (7-KC) and 27-hydroxycholesterol (B1664032) (27-OHC). Understanding the cross-reactivity profiles of antibodies for these molecules is a crucial first step in developing a specific immunoassay for 7K-27-OHC.
Comparison of Commercially Available Antibodies and ELISA Kits
While specific data for 7K-27-OHC is limited, several commercial antibodies and ELISA kits are available for 7-KC and 27-OHC. The following table summarizes the key features of representative products. Researchers should note that claims of "high specificity" or "no significant cross-reactivity" should ideally be verified independently, as detailed cross-reactivity data with a panel of structurally related oxysterols is often not provided by manufacturers.
| Analyte | Product Type | Immunogen | Stated Specificity/Cross-Reactivity | Applications | Manufacturer |
| 7-Ketocholesterol (7-KC) | Monoclonal Antibody | Synthetic 7-Ketocholesterol conjugated to Keyhole Limpet Hemocyanin (KLH) | Specific for 7-ketocholesterol modified proteins.[1][2][3] | WB, ICC/IF, ELISA[1][2][3] | StressMarq Biosciences, Leinco Technologies, Invitrogen |
| 7-Ketocholesterol (7-KC) | Monoclonal Antibody | 7KC-modified keyhole-lympet hemocyanine | Specific for 7KC.[4] | Immunohistochemistry[4] | JaICA |
| 27-hydroxycholesterol (27-OHC) | ELISA Kit | - | No significant cross-reactivity or interference between Human 27-HC and analogues was observed.[5][6] | ELISA[5][6] | MyBioSource, Abbkine |
| 27-hydroxycholesterol (27-OHC) | ELISA Kit | - | No obvious cross reaction with other analogues.[7] | ELISA[7] | BioHippo |
Experimental Protocols
A highly specific immunoassay for 7K-27-OHC would likely employ a competitive ELISA format, which is well-suited for the detection of small molecules like oxysterols. Below is a detailed, representative protocol for a competitive ELISA designed to assess antibody specificity.
Protocol: Competitive ELISA for Oxysterol Quantification and Antibody Specificity Assessment
1. Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.1% BSA in PBST.
-
Standards: Prepare a serial dilution of the target oxysterol (e.g., 7K-27-OHC) and potential cross-reactants (e.g., 7-KC, 27-OHC, cholesterol) in Assay Buffer.
-
Primary Antibody: Dilute the anti-oxysterol antibody to its optimal concentration in Assay Buffer.
-
Secondary Antibody: HRP-conjugated anti-species IgG diluted in Assay Buffer.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M Sulfuric Acid.
2. Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of a 7K-27-OHC-protein conjugate (e.g., 7K-27-OHC-BSA) at a concentration of 1-10 µg/mL in Coating Buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Add 50 µL of the standard or sample (containing the oxysterol to be measured) to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
5. Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
6. Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the unlabeled oxysterol standards.
-
The concentration of the oxysterol in the samples is inversely proportional to the absorbance.
-
Assess cross-reactivity by determining the concentration of each competing oxysterol required to displace 50% of the labeled antigen.
Visualizing Key Pathways and Workflows
To aid in the understanding of the molecular relationships and experimental design, the following diagrams are provided.
References
- 1. Anti-7-Ketocholesterol Antibody - Mouse Monoclonal [7E1] | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Anti-7-Ketocholesterol Mouse Monoclonal Antibody (56613) - Leinco Technologies [leinco.com]
- 3. Invitrogen 7-Ketocholesterol Monoclonal Antibody (3F7) 100 μg; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 4. Anti 7-KC(7-keto-cholesterol) monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR LIPID PEROXIDATION [jaica.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Human 27-hydroxycholesterol ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. 27-OHC (27-Hydroxycholesterol) ELISA Kit [admin.ebiohippo.com]
A Researcher's Guide to Comparative Metabolomics of Oxysterols: 7-Ketocholesterol vs. 27-Hydroxycholesterol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analytical methodologies and biological impacts of two prominent oxysterols: 7-Ketocholesterol (B24107) (7-KC) and 27-Hydroxycholesterol (B1664032) (27-HC). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways to support further investigation into the roles of these molecules in health and disease.
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in cholesterol metabolism. Among the diverse range of oxysterols, 7-Ketocholesterol and 27-Hydroxycholesterol are of significant interest due to their distinct biological activities and implications in various pathological conditions.[1][2] 7-KC is a major product of cholesterol autooxidation and is often associated with cellular toxicity and oxidative stress, while 27-HC is an enzymatically produced oxysterol that acts as a selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR).[2][3]
This guide offers a comparative overview of these two oxysterols, focusing on the analytical techniques for their quantification and their differential effects on key cellular signaling pathways.
Comparative Analysis of Analytical Methodologies
The accurate quantification of oxysterols in biological matrices is challenging due to their low abundance and structural similarity to cholesterol.[4][5] The two most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with derivatization to enhance sensitivity and chromatographic separation.[6][7]
Table 1: Comparison of GC-MS and LC-MS for Oxysterol Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Sample Volatility Requirement | High (derivatization is necessary) | Low (derivatization is optional but can improve sensitivity) |
| Typical Derivatization | Trimethylsilylation (TMS) to increase volatility.[6] | "Charge-tagging" with reagents like Girard P or N,N-dimethylglycine to improve ionization.[6] |
| Sensitivity | Generally high, but can be limited by sample volume. | Often provides more sensitive targeted detection, especially with multiple reaction monitoring (MRM).[4] |
| Throughput | Can have longer run times.[8] | Generally offers higher throughput. |
| Information Obtained | Provides detailed structural information from fragmentation patterns. | Excellent for quantification of specific analytes. |
| Common Applications | Analysis of total oxysterol content after hydrolysis.[6] | Targeted quantification of specific oxysterols in various biological samples.[4][9] |
Experimental Protocols
Protocol 1: Oxysterol Analysis by GC-MS with Derivatization
This protocol outlines a general workflow for the analysis of oxysterols using GC-MS, which typically involves saponification to release esterified oxysterols, followed by derivatization.
Experimental Workflow for GC-MS Analysis of Oxysterols
References
- 1. caymanchem.com [caymanchem.com]
- 2. 27-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 3. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the link between plasma 7-Keto-27-hydroxycholesterol and disease progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plasma 7-ketocholesterol (B24107) (7-KC) and 27-hydroxycholesterol (B1664032) (27-HC) as biomarkers for disease progression, particularly in the context of age-related and neurodegenerative diseases. We present a comparative analysis of their diagnostic utility against other relevant biomarkers and detail the analytical methodologies for their quantification, supported by experimental data.
Section 1: Comparative Analysis of Analytical Methodologies
The accurate quantification of plasma oxysterols is crucial for their validation as clinical biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity. Below is a comparison of typical performance characteristics of LC-MS/MS methods for the analysis of 7-KC and other oxysterols.
Table 1: Performance Characteristics of LC-MS/MS Methods for Oxysterol Quantification
| Parameter | 7-Ketocholesterol (7-KC) | 27-Hydroxycholesterol (27-HC) | 24S-Hydroxycholesterol (24S-OHC) | Reference |
| Linearity Range | 1 - 400 ng/mL | 20 - 300 nM | 20 - 300 nM | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 30 nM | 20 nM | [1][2] |
| Intra-assay Precision (CV%) | 3.82 - 10.52% | < 10% | < 10% | [1][2] |
| Inter-assay Precision (CV%) | 3.71 - 4.16% | < 10% | < 10% | [1][2] |
| Accuracy/Recovery | 90.8 - 113.2% | 86.3 - 109.8% | 86.3% | [1][2] |
Experimental Protocol: Quantification of Plasma 7-Ketocholesterol by LC-MS/MS
This protocol provides a general workflow for the quantification of 7-KC in human plasma.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 25 µL of plasma, add 100 µL of an internal standard solution (e.g., d7-7-KC in methanol (B129727) at 50 ng/mL).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at 13,300 x g for 5 minutes at room temperature.
-
Transfer the supernatant to a 96-well plate for analysis.[1]
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm).
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Methanol with 0.5% formic acid.
-
Gradient: Start with 80% B, increase to 95% B over 3 minutes, hold at 100% B for 1 minute, then re-equilibrate at 80% B for 1 minute.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transition for 7-KC: m/z 401.3 -> 383.3.[3]
-
MRM Transition for d7-7-KC (IS): Optimized based on the specific deuterated standard used.
-
Workflow for LC-MS/MS Analysis of Plasma Oxysterols
Caption: Workflow for the quantification of plasma oxysterols using LC-MS/MS.
Section 2: 7-Ketocholesterol and 27-Hydroxycholesterol as Disease Biomarkers
Elevated levels of 7-KC and 27-HC have been associated with several age-related diseases. This section compares their utility as biomarkers in cardiovascular disease and Alzheimer's disease.
Cardiovascular Disease
7-KC is a major oxysterol found in atherosclerotic plaques and is associated with adverse cardiovascular outcomes.[4]
Table 2: Comparison of Oxysterols as Biomarkers for Coronary Artery Disease (CAD)
| Biomarker | Association with CAD | Key Findings | Reference |
| 7-Ketocholesterol (7-KC) | Positive | Higher plasma levels are independently associated with an increased risk of myocardial infarction, cardiovascular death, and total mortality in patients with stable CAD.[4] | [4] |
| 27-Hydroxycholesterol (27-HC) | Positive | Elevated levels observed in patients with hypercholesterolemia and cancer.[5] | [5] |
| High-Sensitivity C-reactive protein (hsCRP) | Positive | A well-established inflammatory marker for cardiovascular risk. 7-KC provides additional prognostic value beyond hsCRP.[4] | [4] |
| NT-proBNP | Positive | A marker of cardiac stress and heart failure. 7-KC adds to the prognostic information provided by NT-proBNP.[4] | [4] |
Signaling Pathway: 7-Ketocholesterol-Induced Endothelial Dysfunction
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scifac.hku.hk [scifac.hku.hk]
- 4. ahajournals.org [ahajournals.org]
- 5. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape of Oxysterols: A Comparative Analysis of 7-Ketocholesterol and its Counterparts
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic effects of various oxysterols is paramount. This guide provides a comprehensive comparison of the cytotoxic profiles of 7-Ketocholesterol (B24107) (7-KC) and 27-hydroxycholesterol (B1664032) (27-HC), benchmarked against other significant oxysterols. The information is supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.
Oxysterols, the oxygenated derivatives of cholesterol, are implicated in a spectrum of cellular processes, from cholesterol homeostasis to inflammation and cell death. Among these, 7-Ketocholesterol (7-KC) has emerged as a potent cytotoxic agent, inducing apoptosis and oxidative stress in a variety of cell types.[1][2] In contrast, 27-hydroxycholesterol (27-HC), one of the most abundant oxysterols in human circulation, exhibits a more complex and context-dependent role in cell viability.[3][4] This guide delves into the comparative cytotoxicity of these key oxysterols, providing a valuable resource for researchers investigating their roles in health and disease.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of oxysterols varies significantly depending on the specific compound, its concentration, and the cell type under investigation. The following tables summarize quantitative data from various studies, offering a clear comparison of the cytotoxic effects of 7-KC, 27-HC, and other notable oxysterols.
| Oxysterol | Cell Line | Concentration | Effect on Cell Viability | Reference |
| 7-Ketocholesterol (7-KC) | U937 (human monocytic) | 30 µM | Cytotoxic, induces apoptosis | [5] |
| ARPE-19 (human retinal pigment epithelial) | 5-40 µg/mL | Triggers caspase-independent cell death | [6] | |
| MCF-7 (human breast cancer) | ≥ 15 µM | Decreased cell growth | [3] | |
| 27-Hydroxycholesterol (27-HC) | MCF-7 (human breast cancer) | 0.1 µM | Stimulated cell growth | [3] |
| MCF-7 (human breast cancer) | ≥ 5 µM | Decreased cell growth | [3] | |
| 7β-Hydroxycholesterol (7β-OH) | U937 (human monocytic) | 30 µM | Cytotoxic, induces apoptosis | [5] |
| ARPE-19 (human retinal pigment epithelial) | 5-40 µg/mL | Triggers caspase-independent cell death | [6] | |
| 25-Hydroxycholesterol (25-OH) | U937 (human monocytic) | 30 µM | Not cytotoxic | [5] |
| ARPE-19 (human retinal pigment epithelial) | 5-40 µg/mL | No cytotoxic effects | [6] | |
| MCF-7 (human breast cancer) | ≥ 7.5 µM | Decreased cell growth | [3] | |
| Cholesterol-5β,6β-epoxide | U937 (human monocytic) | 30 µM | Cytotoxic, induces apoptosis | [5] |
Delving into the Mechanisms: Key Signaling Pathways
The cytotoxic effects of oxysterols are mediated through intricate signaling pathways, often culminating in apoptosis or other forms of cell death. Oxidative stress and mitochondrial dysfunction are central to the action of many cytotoxic oxysterols, particularly 7-KC.
7-Ketocholesterol-Induced Apoptosis
7-KC is a potent inducer of apoptosis, a programmed cell death pathway.[1] Its cytotoxic mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, caspase activation, and ultimately, cell demise.[7][8] The signaling cascade can be visualized as follows:
References
- 1. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status [mdpi.com]
- 2. Side effects of oxysterols: cytotoxicity, oxidation, inflammation, and phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Comparative study of the cytotoxicity and apoptosis-inducing potential of commonly occurring oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of oxysterols on cell viability, inflammatory cytokines, VEGF, and reactive oxygen species production on human retinal cells: cytoprotective effects and prevention of VEGF secretion by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Keto-27-hydroxycholesterol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 7-Keto-27-hydroxycholesterol must adhere to strict disposal protocols to ensure safety and environmental compliance. Due to its cytotoxic properties and potential for long-lasting aquatic harm, this oxysterol, a cholesterol oxidation product, requires management as hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, a conservative approach should be taken, treating the compound as cytotoxic and environmentally hazardous based on data from the closely related 7-ketocholesterol.[1]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Standard laboratory coat
-
Chemical safety goggles
-
Nitrile gloves
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Disposal of this compound must not be done via standard laboratory drains or in regular trash receptacles.[2][3] It must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Classification : this compound should be classified as a cytotoxic chemical waste. While a specific Resource Conservation and Recovery Act (RCRA) code has not been identified for this compound, its cytotoxic nature suggests it should be handled with the same precautions as other toxic chemicals. It is the responsibility of the waste generator to ensure proper classification in accordance with federal, state, and local regulations.[4][5]
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, compatible hazardous waste container.
-
Containerization :
-
Use a chemically resistant container with a secure, leak-proof screw-top cap.
-
The container must be in good condition, free of cracks or residue on the outside.
-
For liquid waste containing this compound (e.g., dissolved in solvent), use a container compatible with the solvent.
-
For solid waste, use a wide-mouth container to allow for easy addition of waste and to prevent spills.
-
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its cytotoxic and potentially environmentally hazardous nature. All constituents of a mixture must be listed.
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arrange for Disposal : Once the container is full, or if the waste has been stored for the maximum allowable time per institutional policy, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Quantitative Waste Management Guidelines
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific institutional policies may vary.
| Parameter | Guideline | Citation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [6] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [6] |
| Container Headspace | Leave at least 10% headspace for expansion | [7] |
| Maximum Storage Time | Up to 12 months in the SAA | [6] |
Experimental Protocols
The cytotoxic effects of the related compound, 7-ketocholesterol, have been studied extensively. One key experimental observation is its ability to induce apoptosis (programmed cell death) in various cell types. A common method to assess this is through a cell viability assay.
Example Protocol: MTT Assay for Cell Viability
-
Cell Culture : Plate cells (e.g., human macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Expose the cells to varying concentrations of this compound dissolved in a suitable solvent (e.g., ethanol) for a specified time period (e.g., 24 hours). Include a solvent-only control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into a purple formazan (B1609692) product.
-
Solubilization : Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the control group. A decrease in absorbance indicates reduced cell viability and potential cytotoxicity.
Visualizing Cellular Impact
The following diagram illustrates a simplified signaling pathway for 7-ketocholesterol-induced cytotoxicity, which may be analogous for this compound.
Caption: Simplified pathway of this compound-induced cytotoxicity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. rem.bioscientifica.com [rem.bioscientifica.com]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. epa.gov [epa.gov]
- 6. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
Essential Safety and Operational Guide for Handling 7-Keto-27-hydroxycholesterol
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in handling 7-Keto-27-hydroxycholesterol. Adherence to these procedures is paramount for ensuring personal safety and proper management of this chemical in a laboratory setting.
Chemical Profile:
This compound is not a commonly indexed chemical name. This guide addresses the handling of its constituent components, 7-ketocholesterol (B24107) (7-KC) and 27-hydroxycholesterol (B1664032) (27-HC), which are biologically significant oxysterols. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product in use. For the purposes of this guide, safety information for both 7-ketocholesterol and 27-hydroxycholesterol will be provided.
Hazard Identification and Classification
Both 7-ketocholesterol and 27-hydroxycholesterol are derivatives of cholesterol and should be handled with care in a laboratory setting. While comprehensive toxicological data may be limited, similar compounds can present hazards. The following table summarizes the known hazard classifications.
| Hazard Classification | 7-ketocholesterol | 27-hydroxycholesterol |
| GHS Classification | May cause long-lasting harmful effects to aquatic life.[1] | Not classified as hazardous |
| Signal Word | None[1] | None |
| Hazard Statements | H413: May cause long lasting harmful effects to aquatic life.[1] | None |
| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] | None |
Note: The absence of a hazardous classification does not imply the substance is harmless. All chemicals should be handled with appropriate caution.
Personal Protective Equipment (PPE) Requirements
A thorough risk assessment of specific laboratory procedures is necessary to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling 7-ketocholesterol and 27-hydroxycholesterol.
| Protection Type | Equipment | Level of Protection / Use Case |
| Eye & Face Protection | Safety Glasses with side shields | Minimum requirement for all work with or near the chemical. |
| Chemical Safety Goggles | Required for procedures with a risk of liquid splashes or when handling larger volumes. | |
| Face Shield | Required in conjunction with goggles when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be removed and replaced immediately after contact. |
| Chemical-Resistant Gloves | Recommended for extended contact. Consult the glove manufacturer's compatibility chart. | |
| Body Protection | Laboratory Coat | Minimum requirement for all laboratory work. |
| Chemical-Resistant Apron | Recommended when working with large quantities or where there is a risk of splashes. | |
| Respiratory Protection | Not typically required | No respiratory protection is needed under normal use conditions with adequate engineering controls (e.g., fume hood). |
| Air-Purifying Respirator | Required if aerosols or mists are generated. |
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. 7-ketocholesterol is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. 27-hydroxycholesterol is soluble in DMSO.
-
General Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Keep containers tightly closed when not in use.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Operational Plans: Spill and Exposure Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.
-
Do not dispose of down the drain or with regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
